Pinane-3-(methylamine)
Description
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Structure
3D Structure
Properties
CAS No. |
61299-72-7 |
|---|---|
Molecular Formula |
C11H21N |
Molecular Weight |
167.29 g/mol |
IUPAC Name |
(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)methanamine |
InChI |
InChI=1S/C11H21N/c1-7-8(6-12)4-9-5-10(7)11(9,2)3/h7-10H,4-6,12H2,1-3H3 |
InChI Key |
MUOITVAMHSVXLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CC2CC1C2(C)C)CN |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Profiling and Applied Chiral Resolution Dynamics of Pinane-3-(methylamine)
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide
Structural Identity and Molecular Causality
Pinane-3-(methylamine), systematically identified as[(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]methanamine, is a highly specialized chiral primary amine derived from the terpene chiral pool[1]. In pharmaceutical development, its primary utility lies in its function as a premium chiral resolving agent.
The causality behind its effectiveness stems directly from its rigid molecular architecture. The bicyclic pinane framework imparts significant steric bulk and creates a highly asymmetric chiral pocket. When introduced to a racemic mixture of organic acids, this steric topology forces the formation of diastereomeric salts with vastly divergent crystal packing arrangements. This structural divergence translates into massive solubility differentials, allowing for highly efficient fractional crystallization[2].
Core Physicochemical Properties
Understanding the physicochemical baseline of pinane-3-(methylamine) is critical for optimizing solvent systems during salt formation and extraction. The compound exhibits a highly lipophilic bicyclic core juxtaposed with a hydrophilic, basic primary amine. This dual nature is the causal factor allowing it to seamlessly transition between organic and aqueous phases depending on the pH of the system.
Table 1: Quantitative Physicochemical Summary
| Property | Value | Reference |
| Chemical Nomenclature | 3-Aminomethylpinane; Pinane-3-(methylamine) | [3] |
| Molecular Formula | C₁₁H₂₁N | [4] |
| Molecular Weight | 167.29 g/mol | [4] |
| CAS Registry Number | 61299-72-7 (Free Base), 57357-84-3 (HCl Salt) | [5],[6] |
| Density | 0.888 g/cm³ | [7] |
| Boiling Point | 198.3 °C at 760 mmHg | [7] |
| Flash Point | 68.7 °C | [7] |
Synthetic Pathways
The synthesis of pinane-3-(methylamine) is typically achieved starting from optically pure (+)- or (-)-α-pinene. The process involves a two-step sequence: an initial hydroformylation to yield 3-formylpinane, followed by reductive amination. The stereochemical integrity of the chiral pool precursor is preserved throughout this sequence, ensuring the final amine possesses the high optical purity required for downstream resolution applications[2].
Figure 1: Synthetic workflow of pinane-3-(methylamine) from the α-pinene chiral pool.
Applications in Drug Development & Analytical Profiling
Chiral Resolution Mechanics
Pinane-3-(methylamine) is a foundational reagent in the synthesis of critical active pharmaceutical ingredients (APIs). For instance, it is utilized in the optical resolution of8, an aldose reductase inhibitor[8]. The steric complementarity between the rigid spiro-fused ring system of Sorbinil and the bulky pinane core drives the formation of highly crystalline diastereomeric salts[8]. It is also famously used to resolve dl-pantolactone into D-pantolactone, a direct precursor to Vitamin B5[2][9].
GC/MS Analytical Profiling
In advanced environmental and chemical testing workflows, identifying bicyclic amines requires high-resolution mass spectrometry. During GC/Q-TOF analysis utilizing inert extractor lenses, pinane-3-(methylamine) exhibits a distinct fragmentation pattern. As documented in10, the compound elutes at a retention time of ~7.4 minutes, presenting key m/z fragments at 43.0, 55.0, 67.0, 82.0, 95.0, 108.0, and 123.0[10]. The causality behind this fragmentation lies in the robust bicyclic core, which resists complete degradation (yielding stable m/z 123 and 108 hydrocarbon fragments), while the primary amine side chain readily cleaves to produce lower mass ions[10].
Experimental Protocol: Self-Validating Diastereomeric Resolution
The following protocol details the resolution of racemic pantoic acid using (-)-3-aminomethylpinane. As a Senior Application Scientist, I have structured this workflow as a self-validating system , ensuring that thermodynamic and kinetic principles govern the separation while continuous internal checks validate the process[2].
Phase 1: Diastereomeric Salt Formation
-
Action: Dissolve 0.52 mol of (-)-3-aminomethylpinane hydrochloride in 450 mL of 50% aqueous methanol. Introduce the racemic acid mixture.
-
Causality: The 50% aqueous methanol system is deliberately chosen. Methanol solvates the highly lipophilic pinane core, while water stabilizes the ionic interactions of the forming pantoate salts, creating the optimal dielectric constant for differential crystallization[2].
Phase 2: Fractional Crystallization
-
Action: Cool the reactor to 5 °C and stir continuously for 2 hours.
-
Causality: Lowering the temperature to 5 °C exploits the steep solubility gradient between the diastereomers. The (-)-3-aminomethylpinane-L-pantoate salt thermodynamically precipitates, while the D-pantoate salt remains kinetically trapped in the mother liquor[2].
-
Self-Validation Step: Isolate a 1-gram fraction of the precipitate, dissolve it in methanol, and measure its specific rotation via polarimetry. A value of
confirms successful resolution. If the rotation deviates, the salt must undergo a secondary recrystallization cycle[2].
Phase 3: Alkaline Cleavage and Amine Recovery
-
Action: Suspend the isolated salt in water, adjust the system to pH 13 using 40% NaOH, and extract twice with methylene chloride.
-
Causality: At pH 13, the primary amine of the resolving agent is fully deprotonated. This neutralizes its charge, drastically increasing its lipophilicity and forcing it into the methylene chloride phase. The resolved target acid remains in the aqueous phase as a highly soluble sodium salt[2].
-
Self-Validation Step: Perform a mass balance calculation on the recovered organic phase. A quantitative recovery of the amine (>90%) validates the cleavage efficiency and ensures the economic viability of the resolving agent recycling loop[9].
Figure 2: Diastereomeric resolution workflow demonstrating self-validating chiral separation.
References
-
NIST Chemistry WebBook - pinane-3-(methylamine). Available at: [Link]
-
Agilent Technologies (GCMS.cz) - Ensure a Healthier World from the Ground Up - GC/MS solutions for environmental and food testing. Available at: [Link]
-
Stenutz - [(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]methanamine. Available at:[Link]
- Google Patents (DE2453283A1) - Resolution of dl-pantolactone with 3-aminomethylpinane.
-
ChemDad - [1S-(1alpha,2beta,3alpha,5alpha)]-pinane-3-methylammonium hydrochloride (CAS 57357-84-3). Available at: [Link]
- Google Patents (EP0109231A1) - Sorbinil by optical resolution with aminopinane derivatives.
-
PrepChem - Synthesis of D-pantolactone. Available at: [Link]
Sources
- 1. [(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]methanamine [stenutz.eu]
- 2. DE2453283A1 - Resolution of dl-pantolactone with 3-aminomethylpinane - as the pantoate salt then sepn, decompsn and lactonisation - Google Patents [patents.google.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pinane-3-(methylamine) [webbook.nist.gov]
- 5. Pinane-3-(methylamine),(CAS# 61299-72-7)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 6. [1S-(1alpha,2beta,3alpha,5alpha)]-pinane-3-methylammonium chloride Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. guidechem.com [guidechem.com]
- 8. EP0109231A1 - Sorbinil by optical resolution with aminopinane derivatives - Google Patents [patents.google.com]
- 9. prepchem.com [prepchem.com]
- 10. gcms.cz [gcms.cz]
Molecular Structure and Stereochemistry of Pinane-3-(methylamine): An In-Depth Technical Guide
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper
Executive Summary & Molecular Architecture
Pinane-3-(methylamine) (CAS: 61299-72-7), widely referred to in the literature as 3-aminomethylpinane, is a chiral primary amine derived from the naturally occurring bicyclic terpene, pinene 1. As a Senior Application Scientist, I approach this compound not merely as a reagent, but as a specialized structural tool whose efficacy in drug development is entirely dictated by its spatial geometry.
The molecule consists of a rigid 2,6,6-trimethylbicyclo[3.1.1]heptane (pinane) core attached to a reactive primary amine (-NH₂) via a methylene bridge (-CH₂-). This specific architecture—where the chiral bulk is separated from the reactive nitrogen by one carbon atom—defines its dual, and sometimes contrasting, utility in synthetic chemistry:
-
As a Chiral Resolving Agent: It excels at forming highly crystalline diastereomeric salts, enabling the optical resolution of critical pharmaceutical intermediates.
-
As a Chiral Auxiliary: Its stereodirecting ability is heavily attenuated during transition-state formations due to the conformational flexibility introduced by the methylene bridge.
Caption: Structural pathway showing how the methylene bridge attenuates chiral induction in the amine.
Stereochemical Dynamics in Asymmetric Synthesis
In the realm of asymmetric synthesis, chiral amines are frequently employed as auxiliaries to induce stereoselectivity. A classic application is the Staudinger [2+2] cycloaddition between an imine and a ketene to form trans-β-lactams—a foundational scaffold for antibiotic drug development.
However, the structural causality of 3-aminomethylpinane presents a unique limitation here. Empirical studies demonstrate that the direct connection of the nitrogen atom to a chiral center is crucial for high asymmetric induction 2. When 3-aminomethylpinane is used as the chiral auxiliary, the resulting diastereomeric excess (de) is remarkably low.
The Mechanistic Causality: The methylene group (-CH₂-) acts as a flexible tether. During the orthogonal approach of the ketene to the chiral imine in the transition state, the bulky pinane core is pushed too far away from the newly forming C-C and C-N bonds. Because the steric bulk cannot effectively shield one face of the imine, the cycloaddition occurs with poor facial selectivity, leading to a nearly racemic mixture of the trans-β-lactam.
Efficacy as a Chiral Resolving Agent
Where 3-aminomethylpinane falls short as a chiral auxiliary, it excels as a classical resolving agent. The same methylene bridge that reduces transition-state shielding allows the primary amine to freely rotate and form robust, highly ordered hydrogen-bonding networks during crystallization.
Resolution of Sorbinil
Sorbinil, a spirohydantoin aldose reductase inhibitor used for treating diabetic neuropathy, is synthesized via the Bucherer–Bergs multicomponent reaction, which yields a racemic spirohydantoin 3. The direct optical resolution of this racemate is successfully achieved using the (–)-3-aminomethylpinane salt 4. The distinct solubility differences between the resulting diastereomeric salts allow for high-yield fractional crystallization.
Resolution of Pantolactone
D-(+)-pantothenic acid (Vitamin B5) synthesis requires enantiopure D-(-)-pantolactone. By hydrolyzing racemic D,L-pantolactone to D,L-pantoic acid, chemists can introduce (-)-3-aminomethylpinane to precipitate the D-pantoate salt exclusively 5.
Caption: Workflow for the optical resolution of racemic mixtures using 3-aminomethylpinane.
Experimental Workflows (Self-Validating Systems)
A robust chemical protocol must be self-validating. In the workflows described below, specific checkpoints act as internal controls to ensure process integrity.
Protocol 1: Optical Resolution of Racemic Pantolactone
Self-Validation Checkpoint: The mass balance of the recovered (-)-3-aminomethylpinane. If the recovery yield drops below 92%, it indicates incomplete basification or product degradation, alerting the chemist to an extraction failure.
-
Ring Opening: Treat D,L-pantolactone with 1N NaOH at 80°C to quantitatively open the lactone ring, yielding sodium D,L-pantoate.
-
Salt Formation: Neutralize the solution and introduce 1.0 equivalent of (-)-3-aminomethylpinane hydrochloride. Stir in a methanol/water mixture at 50°C until a homogeneous solution is achieved.
-
Fractional Crystallization: Cool the mixture slowly to 0°C. The D-pantoate salt of (-)-3-aminomethylpinane will selectively precipitate. Filter and wash with cold water.
-
Target Isolation: Suspend the isolated salt in water and acidify with concentrated sulfuric acid (pH < 2). This breaks the salt and forces the spontaneous recyclization of D-pantoic acid back into D-(-)-pantolactone. Extract the aqueous layer with methylene chloride (5x) and evaporate to yield the pure D-(-)-enantiomer.
-
Agent Recovery: Basify the remaining aqueous phase (containing the resolving agent as a sulfate salt) with NaOH to pH 12. Extract with ether to recover the (-)-3-aminomethylpinane free base for subsequent cycles.
Protocol 2: Staudinger Cycloaddition for trans-β-Lactams
Self-Validation Checkpoint: The integration of the β-lactam ring protons (C3-H and C4-H) in the crude ¹H-NMR. A coupling constant (
-
Imine Condensation: Reflux 3-aminomethylpinane with an aromatic aldehyde (e.g., benzaldehyde) in toluene using a Dean-Stark trap until water evolution ceases.
-
Activation: Dissolve the resulting chiral imine and 1.5 equivalents of triethylamine in dry xylene. Heat the system to 140°C under an inert argon atmosphere.
-
Cycloaddition: Add phenoxyacetyl chloride dropwise over 1 hour. The triethylamine generates the ketene in situ, which immediately undergoes a [2+2] cycloaddition with the imine.
-
Workup: Cool to room temperature, quench with saturated aqueous NaHCO₃, and extract with ethyl acetate.
-
Analysis: Purify via flash chromatography and determine the diastereomeric excess (de) via chiral HPLC. (Expect low de < 15% due to the methylene bridge effect).
Quantitative Data Summaries
To contextualize the physical and stereochemical properties of pinane-3-(methylamine), the following tables summarize its core metrics.
Table 1: Physicochemical Properties of Pinane-3-(methylamine)
| Property | Value / Description |
| CAS Number | 61299-72-7 |
| Molecular Formula | C₁₁H₂₁N |
| Molecular Weight | 167.29 g/mol |
| Boiling Point | ~198.3 °C at 760 mmHg |
| Density | ~0.888 g/cm³ |
| Appearance | Clear to pale yellow liquid |
Table 2: Diastereoselectivity (de %) Comparison in Staudinger Cycloaddition
Comparing the efficacy of various chiral amines in the synthesis of trans-β-lactams.
| Chiral Auxiliary | Structural Feature | Max Observed de (%) | Suitability for Asymmetric Synthesis |
| 1-Phenylethylamine | Chiral center directly adjacent to nitrogen | Up to 54% | Moderate |
| 1-(2-Naphthyl)ethylamine | Chiral center directly adjacent to nitrogen | Up to 48% | Moderate |
| 3-Aminomethylpinane | Chiral center separated by a methylene bridge | < 15% | Poor |
Conclusion
Pinane-3-(methylamine) is a structurally fascinating molecule that perfectly illustrates the delicate balance of steric geometry in synthetic chemistry. While the methylene bridge connecting its bulky pinane core to its reactive amine renders it largely ineffective for high-yield asymmetric induction (such as in the Staudinger cycloaddition), this same flexibility makes it a premier chiral resolving agent. By understanding the causality of its molecular architecture, drug development professionals can strategically deploy this compound to isolate critical enantiopure APIs, such as Sorbinil and Pantolactone, with high efficiency and excellent mass recovery.
References
- Source: National Institutes of Health (nih.gov)
- Chiral Amine-Induced Stereoselectivity in trans-β-Lactam Formation via Staudinger Cycloaddition Source: ResearchGate URL
- US3996246A - Resolution of racemic pantolactone Source: Google Patents URL
- EP0109231A1 - Sorbinil by optical resolution with aminopinane derivatives Source: Google Patents URL
- CAS 61299-72-7 Pinane-3-(methylamine)
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0109231A1 - Sorbinil by optical resolution with aminopinane derivatives - Google Patents [patents.google.com]
- 5. US3996246A - Resolution of racemic pantolactone - Google Patents [patents.google.com]
Thermodynamic stability of pinane-3-(methylamine) isomers
Thermodynamic Stability of Pinane-3-(methylamine) Isomers: A Technical Guide to Stereocontrol and Chiral Auxiliary Design
Abstract
Pinane-3-(methylamine), commonly referred to as 3-aminomethylpinane, is a privileged chiral auxiliary and resolving agent critical to the synthesis of high-value active pharmaceutical ingredients (APIs), including D-pantothenic acid (Vitamin B5) and the antiepileptic drug levetiracetam. The industrial efficacy of this molecule is intrinsically tied to the thermodynamic stability of its stereoisomers. This whitepaper provides an in-depth analysis of the conformational causality governing the bicyclo[3.1.1]heptane skeleton, details the thermodynamic parameters of its isomers, and outlines self-validating experimental protocols for achieving absolute stereocontrol.
Structural Thermodynamics & Conformational Causality
The core structural motif of pinane-3-(methylamine) is the bicyclo[3.1.1]heptane ring system. The thermodynamic stability of its isomers is dictated by severe steric constraints imposed by the rigid bicyclic framework.
Steric Shielding and Facial Selectivity
The defining feature of the pinane skeleton is the gem-dimethyl bridge located at the C6 position. This bridge effectively blocks the
Conformational Strain and Isomerization
The six-membered ring segment of the pinane system adopts a puckered, boat-like conformation to minimize torsional strain. The thermodynamic stability of the resulting 3-substituted isomers depends on whether the bulky substituent (e.g.,
Fig 1. Stereoselective synthesis pathway of the thermodynamically stable pinane-3-(methylamine).
Quantitative Thermodynamic Data
The distribution of isomers during the synthesis of the aldehyde precursor provides a direct window into the relative thermodynamic stability of the pinane system. Based on empirical industrial distributions at 130 °C, the relative Gibbs free energy (
Table 1: Representative Thermodynamic Data for Pinane-3-Substituted Isomers
| Isomer / Intermediate | Relative Abundance | Estimated | Structural Driver for Stability |
| (+)-3-Formylpinane (trans) | 80% – 85%[1] | 0.00 (Baseline) | Pseudo-equatorial orientation minimizes 1,3-diaxial clash. |
| (-)-3-Formylpinane (cis) | 13% – 15%[1] | +1.34 | Steric repulsion with C6 gem-dimethyl bridge. |
| (+)-3-Aminomethylpinane | >95% (Post-Amination) | 0.00 (Baseline) | Complete stereoretention during catalytic reductive amination. |
*Calculated based on a
Self-Validating Experimental Protocols
To ensure scientific integrity, the isolation of the thermodynamically stable (+)-3-aminomethylpinane and its subsequent use must follow self-validating workflows.
Protocol A: Synthesis and Isolation of (+)-3-Aminomethylpinane
This protocol leverages the thermodynamic stability of the trans-aldehyde to produce the optically active amine auxiliary[2].
-
Catalyst Preparation: Suspend 150 g of Raney Cobalt in 1,000 mL of absolute ethanol and 3.5 kg of anhydrous ammonia within a high-pressure stirred autoclave. Causality: Raney Cobalt is specifically chosen over Palladium to prevent the unwanted hydrogenolysis of the strained bicyclic pinane ring while selectively reducing the transient imine.
-
Pressurization & Heating: Heat the reactor to 80 °C and introduce hydrogen gas until a total pressure of 150 bar is achieved[2].
-
Substrate Injection: Pump 2,020 g of (-)-3-formylpinane (thermodynamically enriched trans-isomer) into the reactor over 6 hours, maintaining constant pressure by replenishing H₂[2].
-
Validation Checkpoint 1 (Conversion): Depressurize and sample the mixture. Analyze via Gas Chromatography (GC). The system is validated if the unreacted aldehyde is <1% and the primary amine peak constitutes >95% of the product area.
-
Crystallization: Convert the crude amine to its hydrochloride salt by passing dry HCl gas through a solution of the amine in butyl acetate and methanol at 0–5 °C[3].
-
Validation Checkpoint 2 (Optical Purity): Recrystallize the salt from ethyl acetate/methanol. Measure the specific optical rotation. The protocol is validated when
(c=1, methanol), confirming the isolation of the pure, thermodynamically stable (+)-3-aminomethylpinane hydrochloride[2].
Protocol B: Crystallization-Induced Dynamic Resolution (CIDR)
The thermodynamic stability of pinane-3-(methylamine) salts can be exploited to resolve racemic mixtures, such as the intermediates for levetiracetam[4].
-
Amide Formation: React the racemic substrate (e.g., (±)-
-ethyl-2-oxo-1-pyrrolidineacetic acid) with (+)-3-aminomethylpinane to form a mixture of diastereomeric amides[5]. -
Dynamic Equilibration: Dissolve the mixture in a 9:1 (v/v) heptane/toluene solvent system at 50 °C. Introduce 10% mol sodium methoxide (NaOMe)[4]. Causality: NaOMe acts as a base catalyst to continuously epimerize the stereocenter of the substrate. Heptane acts as an anti-solvent for the thermodynamically stable diastereomeric salt, driving the equilibrium entirely toward the desired isomer via Le Chatelier's principle.
-
Validation Checkpoint 3 (Diastereomeric Excess): Filter the precipitating crystals and analyze via Chiral HPLC. The system is validated when the diastereomeric excess (d.e.) exceeds 98%.
Fig 2. Crystallization-Induced Dynamic Resolution (CIDR) driven by thermodynamic salt stability.
References
1.[3] Title: DE2453283A1 - Resolution of dl-pantolactone with 3-aminomethylpinane. Source: Google Patents. URL: 2.[2] Title: US3996246A - Resolution of racemic pantolactone. Source: Google Patents. URL: 3.[5] Title: CN101511786A - Process for the preparation of levetiracetam. Source: Google Patents. URL: 4.[4] Title: WO 2008/012268 A1 - Process for the preparation of levetiracetam. Source: Googleapis.com. URL: 5.[1] Title: US4168270A - Tripinyltrioxanes. Source: Google Patents. URL: 6.[6] Title: Applied Hydroformylation. Source: Chemical Reviews - ACS Publications. URL:
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- 3. DE2453283A1 - Resolution of dl-pantolactone with 3-aminomethylpinane - as the pantoate salt then sepn, decompsn and lactonisation - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. CN101511786A - Process for the preparation of levetiracetam - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
Solvation Thermodynamics and Phase Behavior of Pinane-3-(methylamine): A Technical Guide
Structural Dichotomy and Solvation Thermodynamics
Pinane-3-(methylamine) (also known as 3-aminomethylpinane) is a chiral, primary aliphatic amine built upon a rigid, bicyclic terpene framework[1]. In pharmaceutical development and asymmetric synthesis, its utility as a chiral resolving agent and a ligand precursor is highly dependent on its phase behavior[2][3].
The molecule presents a classic amphiphilic dichotomy. It possesses a highly lipophilic 10-carbon bicyclic pinane core paired with a polar, hydrogen-bond-donating/accepting primary amine headgroup. The solubility of such terpene amines is governed by the competing thermodynamic forces of these two domains[4].
In nonpolar solvents (e.g., hexane, dichloromethane, toluene), the free base exhibits near-infinite miscibility. The London dispersion forces between the nonpolar solvent molecules and the bulky pinane skeleton dominate the thermodynamic landscape. These interactions easily overcome the relatively weak intermolecular hydrogen bonding of the primary amine, leading to a highly favorable free energy of solvation[5].
Conversely, in highly polar, protic solvents like water, the free base is sparingly soluble[4]. While the primary amine group can form hydrogen bonds with water, the entropic penalty of forming a highly ordered hydration shell around the massive hydrophobic pinane core (the hydrophobic effect) outweighs the enthalpic gain. As a general rule for aliphatic amines, a single polar amine group can only effectively solubilize up to 4–5 hydrophobic carbon atoms in water[6]. With 11 total carbons, pinane-3-(methylamine) strongly resists aqueous solvation in its neutral state.
Quantitative Solubility Profile
The following table summarizes the solubility profile of pinane-3-(methylamine) across various solvent classes, highlighting the shift in solubility when transitioning from the free base to the protonated salt form.
| Solvent | Dielectric Constant (ε) | Solvation Mechanism | Solubility (Free Base) | Solubility (HCl Salt) |
| Hexane | 1.89 | London dispersion forces | Very High | Insoluble |
| Dichloromethane | 8.93 | Dipole-induced dipole | Very High | Low |
| Ethanol | 24.5 | Hydrogen bonding / Hydrophobic solvation | High | High |
| Methanol | 32.7 | Hydrogen bonding | High | High |
| Water | 80.1 | Ion-dipole (for salt) / Hydrophobic effect (for base) | Low (Sparingly Soluble) | High (Micellar) |
pH-Dependent Phase Partitioning (The Salt-Base Toggle)
The basicity of the primary amine (pKa ~10) provides a chemical toggle for phase partitioning. When an acid (e.g., HCl) is introduced, the neutral amine is converted into an alkylammonium cation[6]. The resulting ion-dipole interactions with water are exponentially stronger than neutral hydrogen bonds. This ionic solvation provides enough enthalpic driving force to pull the hydrophobic pinane core into the aqueous phase[6].
Fig 1. pH-dependent phase transition and solvation pathways of pinane-3-(methylamine).
Applied Methodologies: Exploiting Solubility in Workflows
To ensure scientific integrity, the following protocols leverage the solubility profile of pinane-3-(methylamine) as a self-validating system.
Protocol 1: Liquid-Liquid Extraction (LLE) & Purification
This workflow exploits the pH-dependent solubility toggle to separate the target amine from neutral terpene impurities (e.g., unreacted pinene)[1].
Step 1: Initial Organic Dissolution Dissolve the crude pinane-3-(methylamine) mixture in a nonpolar solvent (e.g., dichloromethane). Causality: Both the target amine and neutral terpene impurities are highly soluble in the low-dielectric organic phase[5].
Step 2: Acidic Aqueous Extraction Add 1.0 M aqueous HCl and agitate vigorously. Allow phase separation. Causality: Protonation converts the amine into its water-soluble hydrochloride salt, driving it into the aqueous phase[6]. Neutral impurities remain trapped in the organic phase. Discard the organic layer.
Step 3: Basification and Back-Extraction Adjust the aqueous phase to pH > 12 using 50% NaOH. Add fresh dichloromethane. Causality: Deprotonation regenerates the lipophilic free base, which immediately partitions back into the organic phase to escape the highly polar aqueous environment[1].
Step 4: Self-Validation Evaporate the organic solvent and analyze the residue via Gas Chromatography-Flame Ionization Detection (GC-FID). A single peak confirms that the phase-partitioning selectively isolated the amine from neutral byproducts.
Protocol 2: Diastereomeric Salt Resolution of Pantolactone
(-)-3-aminomethylpinane is an exceptional resolving agent for racemic pantolactone due to the stark solubility differences of its diastereomeric salts[1][7].
Step 1: Hydrolysis Hydrolyze racemic pantolactone with aqueous sodium hydroxide to form a solution of racemic sodium pantoate[7].
Step 2: Diastereomeric Salt Formation Introduce (-)-3-aminomethylpinane hydrochloride to the aqueous solution. Causality: An exchange reaction occurs. The solvent system (often an aqueous-alcohol mixture) is carefully chosen to tune the dielectric constant. It must be polar enough to keep the highly soluble D-pantoate salt in solution, but not so polar that it prevents the less soluble L-pantoate salt from crystallizing[7].
Step 3: Differential Crystallization Allow the mixture to stand. The (-)-3-aminomethylpinane L-pantoate salt will precipitate as a highly pure crystalline solid, while the D-pantoate salt remains in the mother liquor[1][7]. Causality: The lattice energy of the L-pantoate diastereomer exceeds its solvation energy in the mixed solvent system, driving spontaneous precipitation.
Step 4: Self-Validation Filter the precipitate, liberate the L-pantoic acid via acidification, and extract with methylene chloride[1]. Re-lactonize via heating, and measure the specific rotation using a polarimeter. An optical rotation of [α]D = +43.6° (in water) validates the successful resolution and the integrity of the solubility-driven separation[1].
Fig 2. Workflow for chiral resolution of pantolactone via differential salt solubility.
References
-
Amine compounds - University of Basrah. 5
-
Solubility of Amines - Oregon Institute of Technology. 6
-
DE2453283A1 - Resolution of dl-pantolactone with 3-aminomethylpinane - Google Patents.1
-
New Trends in Synthetic - Medicinal Chemistry - Ethernet Edu. 2
-
Terpenes solubility in water and their environmental distribution - University of Aveiro. 4
-
US3996246A - Resolution of racemic pantolactone - Google Patents. 7
-
Copper (II)-catalyzed regio- and stereoselective addition - ResearchGate. 3
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- 3. researchgate.net [researchgate.net]
- 4. path.web.ua.pt [path.web.ua.pt]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. oit.edu [oit.edu]
- 7. US3996246A - Resolution of racemic pantolactone - Google Patents [patents.google.com]
Pharmacophore Modeling of Pinane-3-(methylamine) Scaffolds: A Dual-Target Strategy for Influenza A Therapeutics
Executive Summary
The emergence of drug-resistant viral strains has critically compromised the efficacy of first-generation antivirals. For decades, adamantane derivatives (e.g., amantadine) were the gold standard for inhibiting the Matrix 2 (M2) proton channel of the Influenza A virus. However, the ubiquitous S31N mutation has rendered these therapies obsolete. As a Senior Application Scientist in computer-aided drug design (CADD), I present this technical whitepaper to detail the paradigm shift toward pinane-3-(methylamine) scaffolds. This bicyclic monoterpene framework not only overcomes M2-S31N resistance but also exhibits a highly novel, dual-target capability by acting as a Hemagglutinin (HA) fusion inhibitor.
This guide dissects the pharmacophore modeling, computational workflows, and self-validating experimental protocols required to harness pinane-3-(methylamine) derivatives in modern antiviral drug discovery.
The Pinane-3-(methylamine) Scaffold: Chemical Rationale
Pinane-3-(methylamine) (CAS Registry Number: 61299-72-7) is a conformationally restricted, bicyclic organic compound[1]. Structurally, it is defined by a 2,6,6-trimethylbicyclo[3.1.1]heptane core.
Why transition from adamantane to pinane? The causality lies in steric geometry and binding site plasticity. The M2-S31N mutation replaces a small serine residue with a bulkier asparagine, effectively constricting the adamantane binding pocket[2]. The pinane scaffold, while maintaining the necessary lipophilicity for membrane-protein interactions, possesses a distinct topological footprint. Its asymmetric bicyclic structure allows it to anchor into the mutated S31N pore, while its 3-methylamine vector provides an optimal trajectory for functionalization (e.g., adding thiophene or oxime groups) to interact with adjacent polar residues[3].
Pharmacophore Modeling: The Dual-Target Hypothesis
Recent structure-activity relationship (SAR) studies have revealed that functionalized pinanamines can operate via two distinct mechanisms of action, depending on their peripheral pharmacophore features[2][4].
Target A: Hemagglutinin (HA2 Domain) Fusion Inhibition
Highly potent derivatives, such as the pinanamine-heterocycle M090 , do not target the M2 channel at all. Instead, they bind to the highly conserved HA2 domain, preventing the low-pH-induced conformational rearrangement required for viral-host membrane fusion[2]. The optimal pharmacophore for HA2 inhibition requires:
-
Hydrophobic Anchor: The pinane core fills the hydrophobic region shaped by HA2-Ala65 and Val66.
-
Aromatic Extension: A thiophene ring occupies the groove formed by HA2-Ile89 and Tyr312.
-
Hydrogen Bond Donor: The secondary amine (N-H) forms a critical hydrogen bond with HA2-Tyr305.
-
Steric Shield: A cyclopropyl group interacts with HA2-Phe88 and Pro303, shielding the hydrogen bond from solvent intrusion[4].
Target B: M2-S31N Proton Channel Blockage
Conversely, pinane oxime derivatives (e.g., compound 11h ) have been engineered from scratch to target the M2-S31N variant[3]. Here, the pharmacophore relies on the pinane core to lodge tightly within the hydrophobic pore of the channel, while the oxime moiety faces the C-terminus, establishing hydrogen bonds with the mutated Asn31 residue.
Caption: Pharmacophore feature mapping of pinanamine derivatives against the HA2 domain.
Computational Workflow: E-Pharmacophore Generation
To discover novel pinane-3-(methylamine) derivatives, we employ an energy-based pharmacophore (e-pharmacophore) modeling workflow. This methodology translates structural data into energetic queries, ensuring that only compounds capable of favorable thermodynamic binding are prioritized.
Caption: End-to-end computational and experimental workflow for pinane derivative discovery.
Step-by-Step Computational Methodology:
-
Target Preparation: Retrieve the X-ray crystal structures of the HA2 domain and the M2-S31N channel. Pre-process the structures using the Protein Preparation Wizard (assign bond orders, add hydrogens, optimize H-bond networks at pH 7.4, and minimize using the OPLS4 force field).
-
E-Pharmacophore Generation: Utilize the Phase module to generate a structure-based pharmacophore. Map features (Hydrogen Bond Donor, Hydrophobic, Aromatic Ring) onto the binding pocket. Causality: Energy-based mapping is chosen over purely geometric mapping because it weights features by their contribution to the overall binding free energy, reducing false-positive hit rates[5].
-
Virtual Screening: Screen a combinatorial library of pinane-3-(methylamine) analogs against the generated e-pharmacophore. Enforce the pinane core as a mandatory match for the hydrophobic feature.
-
MM-GBSA Rescoring: Subject the top 5% of hits to Glide SP/XP docking, followed by Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) calculations to estimate relative binding free energies (ΔG_bind).
Experimental Protocols: Synthesis and Self-Validating Bioassays
Because pinanamines structurally resemble adamantanes, researchers often falsely assume they act exclusively via M2 channel blockage. To ensure absolute scientific trustworthiness, our protocol utilizes a self-validating, orthogonal assay system to decouple the mechanism of action[2].
Chemical Synthesis of Pinanamine Derivatives
-
Reductive Amination: Begin with (-)-pinane-3-one. React with the desired primary amine (e.g., cyclopropylthiophen-2-ylmethanamine) in the presence of titanium(IV) isopropoxide (Ti(OPr)4) in anhydrous ethanol at room temperature for 12 hours.
-
Reduction: Add sodium borohydride (NaBH4) at 0 °C and stir for an additional 4 hours.
-
Purification: Quench with water, extract with dichloromethane, and purify via silica gel column chromatography to yield the functionalized pinane-3-(methylamine) scaffold.
Orthogonal Validation Assays
By running these two assays in parallel, we establish a logical truth table: M2 blockers will pass Assay A and fail Assay B; HA inhibitors will fail Assay A and pass Assay B.
Assay A: Two-Electrode Voltage Clamp (TEVC) for M2-S31N Purpose: Directly measures the inhibition of proton current through the M2 channel.
-
Express WT and S31N M2 RNA in Xenopus laevis oocytes.
-
Incubate oocytes in ND96 buffer (pH 7.5).
-
Apply a two-electrode voltage clamp holding the membrane potential at -20 mV.
-
Perfuse with low-pH buffer (pH 5.5) to activate the M2 proton channel and record the inward current.
-
Introduce the pinane derivative (100 µM) into the perfusion buffer. A reduction in inward current confirms M2 blockage[2].
Assay B: Hemolysis Inhibition Assay for HA2 Purpose: Validates the inhibition of HA-mediated membrane fusion.
-
Incubate standardized Influenza A virus aliquots with varying concentrations of the pinane derivative for 30 minutes at room temperature.
-
Add 2% chicken red blood cells (cRBCs) and incubate at 37 °C for 1 hour.
-
Centrifuge the mixture and resuspend the pellet in a low-pH buffer (pH 5.0) to trigger HA-mediated fusion (hemolysis).
-
Measure the absorbance of the supernatant at 540 nm. A decrease in absorbance indicates that the compound successfully locked the HA2 domain, preventing RBC lysis[2].
Quantitative Data: Structure-Activity Relationship (SAR)
The table below summarizes the divergent biological activities of standard adamantanes versus optimized pinane-3-(methylamine) derivatives, highlighting the dual-target nature of the pinane scaffold.
| Compound | Primary Target | EC50 (H1N1) | EC50 (H3N2) | Selectivity Index (SI) | Mechanism of Action |
| Amantadine | M2 (Wild-Type) | ~1.0 µM | >100 µM | <10 | M2 Pore Occlusion |
| M090 | HA2 Domain | 0.34 µM | 1.5 µM | >100 | Membrane Fusion Inhibition[2] |
| Pinane Oxime 11h | M2 (S31N Mutant) | 2.8 µM | 3.5 µM | >50 | S31N Pore Blockage[3] |
Note: EC50 values represent the effective concentration required to reduce viral plaque formation by 50%. M090 demonstrates exceptional potency against amantadine-resistant strains due to its shift in target from M2 to HA2.
Conclusion & Future Perspectives
The pinane-3-(methylamine) scaffold represents a highly versatile pharmacophore in the fight against resistant Influenza A strains. By manipulating the functional groups attached to the 3-methylamine vector, drug developers can rationally direct the molecule to either block the mutated M2-S31N proton channel or lock the HA2 fusion machinery. Utilizing rigorous e-pharmacophore modeling combined with orthogonal, self-validating bioassays ensures that target assignment is accurate, ultimately accelerating the hit-to-lead optimization process for next-generation antivirals.
References
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Discovery of Highly Potent Pinanamine-Based Inhibitors Against Amantadine- and Oseltamivir- resistant Influenza A Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of pinane oxime derivatives as novel anti-influenza agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Integrating computational methods guided the discovery of phytochemicals as potential Pin1 inhibitors for cancer: pharmacophore modeling, molecular docking, MM-GBSA calculations and molecular dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]
Demystifying Pinane-3-(methylamine) vs. 3-Aminomethylpinane: A Nomenclature and Structural Analysis
Executive Summary: The Nomenclature Illusion
In the fields of asymmetric synthesis and drug development, researchers frequently encounter chemical synonyms that appear to describe distinct positional isomers. A classic example that causes procurement errors and fragmented literature searches is the perceived dichotomy between pinane-3-(methylamine) and 3-aminomethylpinane .
From a strict structural and chemical standpoint, there is no difference between the two . Both terms describe the exact same molecular entity: CAS Registry Number 61299-72-7 1. The discrepancy is purely an artifact of competing chemical nomenclature systems and legacy database indexing.
This whitepaper provides an in-depth technical breakdown of the structural identity, physicochemical properties, and field-proven synthetic workflows for this critical chiral building block.
Structural Identity & Nomenclature Mapping
The systematic IUPAC name for this compound is (2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanamine . However, the literature predominantly uses semi-systematic names derived from the "pinane" (bicyclo[3.1.1]heptane) skeleton.
-
3-Aminomethylpinane (Substitutive Nomenclature): This is the most chemically accurate and widely accepted term. It correctly identifies the parent ring as pinane and the functional group at the C3 position as an aminomethyl group (–CH₂NH₂).
-
Pinane-3-(methylamine) (Conjunctive Nomenclature): This term is a database artifact commonly found in commercial vendor catalogs 2. It inaccurately fuses the parent ring and the amine into a single continuous phrase, implying a methylamine moiety attached directly to the ring, which confuses automated SMILES generators.
Figure 1: Logical mapping of substitutive vs. conjunctive nomenclature for CAS 61299-72-7, demonstrating convergence on the same structural subunits.
Physicochemical Data Summary
To ensure rigorous analytical validation in the lab, reference the following standardized properties 3:
| Property | Value | Analytical Significance |
| Molecular Formula | C₁₁H₂₁N | Base formula for mass spectrometry (Exact Mass: 167.167 Da). |
| SMILES String | CC1C(CC2CC1C2(C)C)CN | Crucial for accurate in silico modeling and database querying. |
| Boiling Point | 100 °C at 11 Torr | Requires vacuum distillation to prevent thermal degradation. |
| Density | ~0.888 g/cm³ | Necessary for volumetric dosing in continuous flow setups. |
| Optical Rotation [α]D²³ | -32.6° (neat) | Self-validating metric for the stereochemical purity of the (-)-isomer. |
Experimental Workflow: Synthesis of (-)-3-Aminomethylpinane
The synthesis of the optically active (-)-isomer is a masterclass in process chemistry, relying on the reductive amination of 3-formylpinane (derived from the hydroformylation of (+)-α-pinene).
Causality Behind Experimental Choices
-
Catalyst Selection (Raney Cobalt vs. Pd/C): We utilize Raney Cobalt rather than Palladium on Carbon. Why? Raney Cobalt is highly selective for primary amine formation in the presence of excess ammonia and resists poisoning by basic nitrogen atoms. Crucially, it prevents the unwanted hydrogenolytic ring-opening of the highly strained bicyclo[3.1.1]heptane system, which noble metals often trigger.
-
High-Pressure Regime (150 bar): Operating at 150 bar forces the equilibrium of the intermediate imine strictly toward the primary amine, suppressing the formation of secondary amine dimers (di(pinanylmethyl)amine).
-
Continuous Substrate Dosing: By pumping the aldehyde into the reactor over 6 hours rather than adding it in a single batch, we maintain a low local concentration of the electrophile. This controls the severe exotherm of imine formation and further prevents dimerization.
Figure 2: Process-scale synthetic workflow for (-)-3-aminomethylpinane via reductive amination.
Step-by-Step Protocol (Self-Validating System)
Adapted from established patent literature for process-scale resolution 4.
-
Catalyst Suspension: In a high-pressure stirred autoclave, suspend 150 g of active Raney Cobalt in 1,000 mL of absolute ethanol and 3.5 kg of anhydrous ammonia.
-
Pressurization: Heat the suspension to 80 °C. Inject hydrogen gas until a total system pressure of 150 bar is achieved.
-
Controlled Dosing: Over a period of 6 hours, continuously pump 2,020 g of (-)-3-formylpinane into the reactor. Maintain the 150 bar pressure by injecting supplemental hydrogen as it is consumed.
-
Workup & Distillation: Upon cessation of hydrogen uptake, cool and depressurize the autoclave. Filter the catalyst (store under inert solvent). Subject the crude reaction discharge to fractional distillation.
-
Validation Checkpoint: Collect the fraction boiling at 100 °C at 11 Torr. Validate the stereochemical integrity via polarimetry; the pure product must exhibit an optical rotation of [α]D²³ = -32.6° (neat).
Applications in Drug Development & Advanced Materials
The rigid, bulky, and chiral nature of the pinane skeleton makes 3-aminomethylpinane a highly privileged scaffold in two primary domains:
A. Chiral Resolving Agent for Vitamin B5 Precursors
(-)-3-Aminomethylpinane is utilized industrially to resolve racemic DL-pantolactone into D-(-)-pantolactone, the critical chiral precursor for D-pantothenic acid (Vitamin B5) 4. The amine forms a highly crystalline diastereomeric salt with L-pantoic acid, allowing the D-pantoate to remain in solution. The amine is subsequently recovered quantitatively via basification and extraction, making it a highly sustainable resolving agent.
B. Organometallic Ligand Design
In inorganic photochemistry, (-)-3-aminomethylpinane is condensed with 2-pyridinecarboxaldehyde to form bulky chiral Schiff bases (α-diimines). These ligands are coordinated to transition metal clusters, such as Osmium—e.g., Os₃(CO)₁₀(α-diimine)—to study the solvent-dependent homolysis of metal-metal bonds and the formation of zwitterionic intermediates 5. The steric bulk of the pinane skeleton prevents unwanted side reactions at the metal center during photo-irradiation.
Conclusion
The distinction between "pinane-3-(methylamine)" and "3-aminomethylpinane" is a prime example of how non-standardized nomenclature can obscure chemical reality. For all procurement, regulatory filing, and literature mining purposes, researchers must rely on the CAS Number (61299-72-7) and the SMILES string. When documenting procedures, 3-aminomethylpinane should be the adopted standard to accurately reflect the substitutive nature of the primary amine group.
References
-
ChemBK. "3-Aminomethylpinane / pinane-3-(methylamine)". ChemBK Database.[Link]
- Von Fraunberg, K., et al. "Resolution of dl-pantolactone with 3-aminomethylpinane".
-
van Outersterp, J. W. M., et al. "Photochemistry of the Triangular Clusters Os3(CO)10(α-diimine): Homolysis of an Os−Os Bond and Solvent-Dependent Formation of Biradicals and Zwitterions". Inorganic Chemistry, ACS Publications.[Link]
Sources
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- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. guidechem.com [guidechem.com]
- 4. DE2453283A1 - Resolution of dl-pantolactone with 3-aminomethylpinane - as the pantoate salt then sepn, decompsn and lactonisation - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
Reactivity Profile of the Primary Amine Group in Pinane Structures: A Technical Guide
Executive Summary
Pinane-derived primary amines—most notably 3-pinanamine and isopinocampheylamine—represent a privileged class of chiral alicyclic amines. Their unique bicyclo[3.1.1]heptane architecture provides an exceptional balance of nucleophilicity and steric shielding. This whitepaper dissects the reactivity profile of the primary amine group within the pinane scaffold, detailing its mechanistic behavior, synthetic applications in drug discovery and catalysis, and the self-validating protocols required to harness its potential.
Structural & Electronic Foundations
The reactivity of the primary amine in pinane structures is fundamentally dictated by its spatial environment. The rigid bicyclic skeleton, coupled with the gem-dimethyl bridge, creates a highly asymmetric pocket that governs transition-state geometries.
-
Nucleophilicity Modulation: Despite the significant steric bulk of the pinane core, the unhindered lone pair on the primary nitrogen remains highly nucleophilic. It readily participates in condensation, alkylation, and coordination reactions without requiring extreme thermal activation.
-
Stereochemical Control: The gem-dimethyl group acts as a steric shield, forcing incoming electrophiles to approach from the less hindered face. This intrinsic asymmetry makes pinanamines exceptional chiral auxiliaries and stereocontrolling elements in asymmetric synthesis.
Logic diagram illustrating the structural and reactivity profile of the 3-pinanamine core.
Key Reactivity Profiles & Synthetic Applications
Reductive Amination in Antiviral Drug Discovery
The primary amine group undergoes highly efficient reductive amination with various heterocyclic aldehydes. This specific reactivity has been extensively leveraged to synthesize pinanamine-heterocycle derivatives, which act as highly potent inhibitors against amantadine- and oseltamivir-resistant influenza A viruses by targeting the Hemagglutinin (HA) fusion machinery 1[1].
Mechanistic Causality: The reaction initiates with the nucleophilic attack of the primary amine on the carbonyl carbon, forming a transient iminium ion. The addition of acetic acid is a deliberate mechanistic choice: it protonates the imine, significantly lowering the LUMO energy and accelerating hydride transfer from the mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃). This prevents the premature reduction of the starting aldehyde, ensuring high chemoselectivity.
Palladium-Catalyzed Remote C(sp³)-H Arylation
Beyond classical nucleophilic substitutions, the primary amine in 3-pinanamine serves as a powerful directing group for transition-metal catalysis. It coordinates to Palladium(II) to enable remote C(sp³)-H arylation at the δ position 2[2].
Mechanistic Causality: Aliphatic primary amines typically poison palladium catalysts through strong σ-coordination, forming unreactive bis-amine complexes. However, the unique steric bulk of the pinane core prevents this over-coordination. Instead, the primary amine acts as a transient directing group, guiding Pd(II) to the remote δ-C(sp³)-H bond to form a kinetically favored palladacycle. Subsequent oxidative addition of an aryl iodide and reductive elimination yields the arylated pinanamine.
Enantioselective Synthesis via Organoboranes
The synthesis of enantiomerically pure pinanamines (e.g., isopinocampheylamine) relies on the hydroboration-amination of α-pinene. Treatment of B-chlorodiisopinocampheylborane with trimethylaluminum, followed by amination with hydroxylamine-O-sulfonic acid (HSA), yields the primary amine with complete retention of configuration 3[3].
Mechanistic Causality: The use of HSA is critical due to its dual functionality. The nitrogen acts as an electrophile for the borane complex, while the sulfate group serves as an exceptional leaving group. This orchestrates a stereoretentive 1,2-alkyl migration from boron to nitrogen, preserving the delicate stereocenters of the pinane scaffold.
Experimental Workflows & Protocols
Protocol A: Self-Validating Reductive Amination of 3-Pinanamine
This protocol describes the coupling of 3-pinanamine with a heterocyclic aldehyde to yield secondary amine derivatives used in antiviral screening.
-
Imine Formation: Dissolve 3-pinanamine (1.0 equiv) and the target heterocyclic aldehyde (1.0 equiv) in anhydrous dichloromethane (DCM). Stir at room temperature for 2 hours under a nitrogen atmosphere.
-
Acidic Activation & Reduction: Add glacial acetic acid (1.5 equiv) to the mixture, followed by the portion-wise addition of NaBH(OAc)₃ (1.5 equiv). Stir for 12 hours. Causality: The delayed addition of the reducing agent ensures complete imine conversion, maximizing the yield of the target secondary amine.
-
Self-Validating Workup (Acid-Base Extraction):
-
Quench the reaction with 1M HCl to pH < 2 and extract with DCM. Validation: Unreacted neutral aldehyde and non-basic impurities partition into the organic layer and are discarded.
-
Basify the aqueous layer with 2M NaOH to pH > 10, then extract with fresh DCM. Validation: Only the protonated secondary amine is converted back to its free base form and extracted, ensuring the isolated product is chemically pure without requiring immediate chromatography.
-
Step-by-step experimental workflow for the reductive amination of 3-pinanamine.
Protocol B: Synthesis of Enantiopure Isopinocampheylamine
-
Methylation: Treat B-chlorodiisopinocampheylborane with trimethylaluminum in a dry solvent to form the B-methyldiisopinocampheylborane intermediate.
-
Amination: Add hydroxylamine-O-sulfonic acid (HSA) and heat to reflux. Causality: Thermal energy is required to overcome the activation barrier for the 1,2-alkyl migration.
-
Self-Validating Isolation: Pour the mixture into ice-cold concentrated HCl. Extract with diethyl ether to remove boronic acid byproducts. Basify the aqueous layer to pH 10 with NaOH and extract with ether to isolate the pure primary amine.
Quantitative Data Summary
The following table summarizes the key reaction metrics associated with the primary amine group of pinane structures across different synthetic methodologies.
| Reaction Type | Reagents / Catalysts | Typical Yield | Stereochemical Outcome | Primary Application |
| Reductive Amination | NaBH(OAc)₃, AcOH, DCM | 80–95% | Retention of configuration | Antiviral drug discovery (M2/HA inhibitors) |
| Remote C(sp³)-H Arylation | Pd(OAc)₂, Aryl Iodides | 50–75% | Regioselective δ-arylation | Late-stage structural diversification |
| Borane Amination | HSA, THF, Reflux | >90% | Complete retention | Synthesis of chiral auxiliaries |
References
- Journal of Medicinal Chemistry, ACS Publications.
- Palladium-Catalyzed Remote C(sp³)
- Organoboranes for Synthesis. 16. A Convenient Synthesis of Enantiomerically Pure Isopinocampheylamine, a Chiral Derivatizing Agent...
Sources
Safety Data Sheet (SDS) and toxicity data for pinane-3-(methylamine)
Title: Technical Whitepaper: Safety Data, Toxicity Profile, and Handling Protocols for Pinane-3-(methylamine)
Executive Summary
Pinane-3-(methylamine), commonly referred to as 3-pinanemethylamine, is a chiral bicyclic amine derived from the terpene pinane. Available primarily as its hydrochloride salts (e.g., (+)- and (-)-enantiomers), it serves as a critical chiral resolving agent and chiral auxiliary in asymmetric synthesis and drug development[1]. Given its widespread use in pharmaceutical laboratories, understanding its physicochemical properties, toxicity profile, and safe handling protocols is paramount. This whitepaper synthesizes the Safety Data Sheet (SDS) parameters, mechanistic toxicity data, and field-proven experimental workflows to ensure scientific rigor and occupational safety.
Chemical Identity & Physicochemical Properties
Pinane-3-(methylamine) is most frequently utilized in its stable hydrochloride salt forms to prevent oxidative degradation and minimize volatility.
Table 1: Chemical Identity and Properties
| Parameter | Description / Value |
| Chemical Name | Pinane-3-(methylamine) / 3-Pinanemethylamine |
| Free Base CAS | 61299-72-7[2] |
| (+)-HCl Salt CAS | 57357-84-3[3] |
| (-)-HCl Salt CAS | 58096-22-3[4] |
| Molecular Formula | C11H21N (Free Base) / C11H22ClN (HCl Salt) |
| Molecular Weight | 167.29 g/mol (Free Base) / 203.76 g/mol (HCl Salt)[5] |
| Physical State | Liquid (Free Base) / Crystalline Solid (HCl Salt) |
| Solubility | Soluble in Ethanol, Methanol, and Water (HCl Salt) |
Safety Data Sheet (SDS) & Hazard Identification
According to the Globally Harmonized System (GHS), 3-pinanemethylamine hydrochloride is classified as an irritant. The free base form also carries combustible liquid warnings (H227)[6].
Table 2: GHS Classification and Precautionary Statements
| GHS Code | Hazard / Precautionary Statement | Causality / Rationale |
| GHS07 | Exclamation Mark (Irritant)[7] | Indicates acute toxicity (lower severity) and local irritation. |
| H315 | Causes skin irritation[6] | Basic amine groups disrupt epidermal lipid bilayers. |
| H319 | Causes serious eye irritation[6] | High sensitivity of corneal proteins to localized pH shifts. |
| H335 | May cause respiratory irritation[6] | Inhalation of crystalline dust triggers mucosal inflammation. |
| P261 | Avoid breathing dust/fumes/vapors[6] | Prevents pulmonary exposure to hygroscopic micro-particles. |
| P280 | Wear protective gloves/eye protection[6] | Physical barrier against dermal and ocular partitioning. |
Toxicity Profile & Mechanistic Insights
The toxicity of pinane-3-(methylamine) is primarily localized rather than systemic. The core mechanism of its toxicity relies on its biochemical interaction with cellular membranes. As a primary amine, the free base is inherently nucleophilic and basic. When the hydrochloride salt contacts physiological moisture (sweat, tears, mucosal fluid), it can establish an equilibrium that generates localized alkaline microenvironments.
Mechanistic Causality:
-
Alkaline Shift: The amine acts as a proton acceptor, raising the local pH.
-
Lipid Saponification: The elevated pH catalyzes the hydrolysis of ester bonds in epidermal phospholipids.
-
Protein Denaturation: Disruption of the lipid bilayer allows the compound to penetrate and denature structural proteins, leading to cellular leakage and the release of pro-inflammatory cytokines. This cascade clinically manifests as the erythema and edema associated with H315 and H319 classifications.
Mechanistic pathway of amine-induced cellular irritation and inflammatory response.
Experimental Protocols: Safe Handling & Application
To ensure scientific integrity and occupational safety, the following self-validating protocols must be adhered to when utilizing pinane-3-(methylamine) in drug development workflows.
Protocol 1: Safe Handling and Standard Solution Preparation Objective: Prepare a 0.5 M solution of (+)-3-pinanemethylamine hydrochloride while mitigating inhalation and dermal risks.
-
Environmental Control: Conduct all operations within a Class II Type A2 biological safety cabinet or a certified chemical fume hood to satisfy P261 requirements[6].
-
PPE Verification: Don nitrile gloves (minimum 4 mil thickness), safety goggles, and a lab coat (P280)[6].
-
Weighing: Accurately weigh 1.018 g of (+)-3-pinanemethylamine hydrochloride (MW: 203.76 g/mol )[5] into a pre-tared anti-static weigh boat. Causality: Anti-static boats prevent the aerosolization of the fine crystalline powder, actively reducing H335 inhalation risks.
-
Dissolution: Transfer the solid to a 20 mL scintillation vial. Add 10 mL of anhydrous ethanol sequentially.
-
Validation: Sonicate for 2 minutes until visually clear. The absence of particulates validates complete dissolution. Store at 4°C under an inert argon atmosphere to prevent hygroscopic degradation.
Protocol 2: Application in Chiral Resolution Objective: Resolve a racemic carboxylic acid mixture using 3-pinanemethylamine as a chiral resolving agent[1].
-
Salt Formation: Combine 1.0 molar equivalent of the racemic acid with 1.0 molar equivalent of the 3-pinanemethylamine free base (generated in situ from the HCl salt using mild base) in a 9:1 Ethanol/Water mixture.
-
Heating: Reflux the mixture at 75°C for 1 hour to ensure complete thermodynamic equilibrium of the diastereomeric salts.
-
Fractional Crystallization: Cool the solution linearly to 20°C over 4 hours. Causality: A slow cooling ramp selectively precipitates the less soluble diastereomeric salt while leaving the more soluble salt in the mother liquor, maximizing enantiomeric excess (ee).
-
Isolation: Isolate the precipitate via vacuum filtration and wash with cold ethanol.
Workflow for the chiral resolution of racemic mixtures using pinane-3-(methylamine).
Emergency Response & Decontamination
A self-validating safety system requires robust emergency contingencies:
-
Dermal Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Causality: Do NOT use weak acids (like vinegar) to neutralize the amine on the skin, as the resulting exothermic neutralization reaction can exacerbate tissue damage.
-
Spill Management: For solid spills (HCl salt), sweep up using a damp absorbent pad to prevent dust generation. For liquid spills (free base), cover with a chemically inert absorbent (e.g., vermiculite), sweep into a sealed container, and label as hazardous organic waste.
References
-
epdf.pub. "Stereoselective Synthesis: A Practical Approach". epdf.pub. Available at:[Link]
Sources
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- 2. guidechem.com [guidechem.com]
- 3. 57357-84-3 CAS Manufactory [m.chemicalbook.com]
- 4. CAS 58096-22-3 | Sigma-Aldrich [sigmaaldrich.cn]
- 5. 57357-84-3 | Sigma-Aldrich [sigmaaldrich.com]
- 6. (1S,2S,3S,5R)-(+)-异松莰烯胺 | (1S,2S,3S,5R)-(+)-Isopinocampheylam | 13293-47-5 - 乐研试剂 [leyan.com]
- 7. chemscene.com [chemscene.com]
Methodological & Application
Application Note: Stereoselective Protocols for the Reductive Amination of 3-Pinanone to Pinane-3-(methylamine)
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Methodology & Workflow Guide
Introduction & Mechanistic Rationale
Pinane-3-(methylamine)—also known as
As a Senior Application Scientist, it is critical to look beyond the basic stoichiometry and understand the causality of stereocontrol in this reaction. The transformation proceeds through a two-step cascade:
-
Condensation: 3-pinanone reacts with methylamine to form a ketimine (Schiff base) intermediate.
-
Reduction: The C=N double bond is reduced to the corresponding amine.
The Stereochemical Imperative:
3-Pinanone possesses a rigid bicyclic [3.1.1]heptane framework. The gem-dimethyl bridge at C-6 severely sterically hinders the
Comparative Analysis of Reducing Systems
Selecting the appropriate reducing agent is the most critical decision in this workflow. The reduction of the C=N bond in bicyclic systems is highly dependent on the specific reagent chosen, which directly impacts the diastereomeric ratio (d.r.) and overall yield ().
Below is a quantitative comparison of the three most reliable reducing systems for this specific transformation:
| Reducing Agent | Reagent Type | Typical Yield | Diastereoselectivity ( | Scalability | Toxicity / Waste Profile |
| STAB | Hydride ( | 75 - 85% | High (>90:10) | Bench-scale | Moderate (Boron waste) |
| Cyanoborohydride | Hydride ( | 70 - 80% | Moderate-High | Bench-scale | High (Toxic HCN gas risk) |
| Adams' Catalyst | Catalytic ( | 85 - 95% | Very High (>95:5) | Industrial | Low (Atom economical) |
Workflow Visualization
The following decision tree outlines the strategic selection between bench-scale hydride reduction and industrial-scale catalytic hydrogenation.
Workflow for stereoselective reductive amination of 3-pinanone to pinane-3-(methylamine).
Experimental Protocols (Self-Validating Systems)
General Precaution: Methylamine is a volatile, flammable gas. To ensure precise stoichiometry and safe handling, the protocols below utilize methylamine hydrochloride or commercially available solutions (e.g., 33% in absolute ethanol).
Protocol A: Direct Reductive Amination via STAB (Bench-Scale)
Causality Insight: Sodium triacetoxyborohydride (STAB) is selected over
Step-by-Step Methodology:
-
Imine Formation: In an oven-dried round-bottom flask under an inert nitrogen (
) atmosphere, dissolve 3-pinanone (1.0 equiv, 10 mmol) in anhydrous 1,2-dichloroethane (DCE, 0.2 M). -
Amine Liberation: Add methylamine hydrochloride (1.5 equiv, 15 mmol) followed by triethylamine (1.5 equiv, 15 mmol). Reasoning: This liberates the free amine in situ, bypassing the need to handle hazardous methylamine gas.
-
Equilibrium Driving: Add titanium(IV) isopropoxide (
, 1.2 equiv) as a Lewis acid and water scavenger. Stir at room temperature for 6 hours.-
In-Process Control (IPC) / Self-Validation: Analyze a 0.1 mL aliquot via FTIR. Proceed to the next step only when the ketone C=O stretch (~1715 cm⁻¹) is fully replaced by the imine C=N stretch (~1660 cm⁻¹).
-
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add
(1.5 equiv, 15 mmol) portion-wise to control the exotherm. Allow the mixture to warm to room temperature and stir for 12 hours. -
Workup & Isolation: Quench the reaction with saturated aqueous
(20 mL). Extract the aqueous layer with dichloromethane (3 x 20 mL). To isolate the target amine from neutral impurities (unreacted ketone or alcohol byproducts), extract the combined organic layers with 1 M HCl (2 x 20 mL). Basify the highly pure aqueous layer to pH 10 with 2 M NaOH, and extract with ethyl acetate (3 x 20 mL). Dry over anhydrous , filter, and concentrate in vacuo to yield pure pinane-3-(methylamine).
Protocol B: Two-Step Catalytic Hydrogenation (Scale-Up)
Causality Insight: For larger scales, hydride reagents generate excessive boron waste and pose thermal hazards. Catalytic hydrogenation using
Step-by-Step Methodology:
-
Condensation: Dissolve 3-pinanone (1.0 equiv, 50 mmol) in absolute ethanol (100 mL). Add a 33% solution of methylamine in ethanol (5.0 equiv). Stir at room temperature over activated 3Å molecular sieves for 12 hours to drive the condensation.
-
Filtration: Filter the mixture through a Celite pad to remove the molecular sieves, transferring the clear filtrate directly to a high-pressure hydrogenation vessel.
-
Hydrogenation: Add
(1 mol%). Purge the vessel with three times to remove oxygen, then purge with three times. Pressurize the vessel to 50 psi with gas and agitate at room temperature for 8 hours.-
In-Process Control (IPC) / Self-Validation: Monitor the hydrogen uptake gauge. The reaction is deemed complete when the pressure stabilizes and no further pressure drop is observed over a 30-minute window.
-
-
Workup & Isolation: Carefully vent the
gas and purge the vessel thoroughly with . Filter the catalyst through a tightly packed Celite pad. (Caution: can become pyrophoric when dry; keep the filter cake damp with ethanol). Concentrate the filtrate under reduced pressure and purify the residue via vacuum distillation to afford the pure diastereomeric product.
References
-
Valorization of Biomass Derived Terpene Compounds by Catalytic Amination Source: MDPI (Catalysts) URL:[Link]
-
The Reductive Amination of d-Camphor with the Methylamine and Carbon-13 NMR of the Reaction Products Source: Bulletin of the Chemical Society of Japan URL:[Link]
- Pharmaceutical compositions and methods for effecting dopamine release (Synthesis of N-alkyl-3-pinanamines)
Application Note: Pinane-3-(methylamine) as a Chiral Auxiliary in Asymmetric Synthesis and Resolution Workflows
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols
Introduction and Mechanistic Overview
Pinane-3-(methylamine), widely referred to in synthetic literature as 3-aminomethylpinane , is a bicyclic terpene-derived chiral amine. Synthesized efficiently from naturally occurring α-pinene via hydroformylation followed by reductive amination, it exists in both (+)- and (-)- enantiomeric forms[1].
In drug development and asymmetric synthesis, 3-aminomethylpinane serves two primary functions:
-
As a Chiral Resolving Agent: It forms highly crystalline diastereomeric salts with racemic acids or lactones. Its high molecular stability allows for near-quantitative recovery without racemization, making it ideal for industrial-scale optical resolutions[2].
-
As a Chiral Auxiliary: It can be condensed with aldehydes to form chiral imines. These imines are subsequently used in asymmetric transformations, such as the Staudinger cycloaddition for β-lactam synthesis. However, its efficacy as a stereodirecting group is highly dependent on the spatial relationship between the reactive center and the bicyclic pinane core[3].
This application note details the mechanistic causality, quantitative performance, and step-by-step protocols for utilizing 3-aminomethylpinane across three distinct synthetic workflows.
Diastereomeric Resolution of Pantolactone
Mechanistic Causality
D-(-)-Pantolactone is a critical intermediate in the synthesis of pantothenic acid (Vitamin B5) and panthenol. The resolution of racemic D,L-pantolactone is traditionally challenging due to the high solubility of its derivatives. By hydrolyzing the lactone to D,L-pantoic acid and introducing (+)-3-aminomethylpinane, chemists can exploit a stark solubility differential.
Crucially, using a sub-stoichiometric amount (0.5 to 0.7 molar equivalents) of the chiral auxiliary ensures that the sparingly soluble D-pantoate-(+)-3-aminomethylpinane salt crystallizes out completely, while the L-pantoic acid remains in solution as an alkali metal salt[2]. This thermodynamic control prevents co-crystallization and eliminates the need for repeated fractional crystallizations.
Fig 1. Workflow for the diastereomeric resolution of pantolactone using 3-aminomethylpinane.
Experimental Protocol: Pantolactone Resolution
-
Hydrolysis: Suspend 1.0 equivalent of racemic D,L-pantolactone in water. Add 1.05 equivalents of aqueous NaOH and heat to 80°C for 2 hours to fully open the lactone ring, forming sodium D,L-pantoate.
-
Salt Formation: Cool the solution to room temperature. Slowly add 0.55 equivalents of (+)-3-aminomethylpinane hydrochloride dissolved in a minimal amount of water/methanol.
-
Crystallization: Stir the mixture at 20°C for 4 hours. The D-pantoate-(+)-3-aminomethylpinane diastereomeric salt will precipitate as a pure crystalline solid.
-
Filtration & Cleavage: Filter the precipitate. Resuspend the solid in water and acidify to pH 1-2 using concentrated HCl. This protonates the pantoic acid, driving spontaneous ring-closure back to D-(-)-pantolactone.
-
Extraction & Recovery: Extract the aqueous layer with ethyl acetate to isolate D-(-)-pantolactone (Yield: ~90%, >98% ee). The aqueous layer, containing (+)-3-aminomethylpinane hydrochloride, is basified and extracted to recover the chiral auxiliary for the next cycle[2].
Optical Resolution in the Synthesis of Sorbinil
Mechanistic Causality
Sorbinil, a spirohydantoin aldose reductase inhibitor used for diabetic neuropathy, is typically synthesized as a racemate via the Bucherer-Bergs multicomponent reaction[4]. Early resolutions relied on highly toxic brucine. Replacing brucine with (-)-3-aminomethylpinane provides a safer, highly efficient alternative. The (-)-3-aminomethylpinane salt of the active (S)-(+)-sorbinil enantiomer exhibits preferential crystallization in a 1:1 methanol/isopropanol solvent system, creating a self-validating purification step where optical purity is visually confirmed by crystal formation[5].
Experimental Protocol: Sorbinil Resolution
-
Dissolution: Suspend 1.0 equivalent of racemic 6-fluorospiro[4H-1-benzopyran-4,4'-imidazolidine]-2',5'-dione (racemic sorbinil) in a 1:1 (v/v) mixture of methanol and isopropanol.
-
Auxiliary Addition: Heat the suspension to reflux (~70°C). Add 1.1 equivalents of (-)-3-aminomethylpinane free base (freshly liberated from its HCl salt). Stir until a clear solution is obtained.
-
Selective Crystallization: Allow the solution to cool slowly to 25°C over 6 hours. The (-)-3-aminomethylpinane salt of (S)-(+)-sorbinil will crystallize.
-
Isolation: Filter the crystals and dry in vacuo (Yield of step: ~80%).
-
Salt Cleavage: Partition the isolated salt between 1N HCl and ethyl acetate. The organic layer is separated, washed with brine, dried over MgSO₄, and concentrated to yield pure (S)-(+)-sorbinil[5].
Asymmetric Staudinger Cycloaddition for trans-β-Lactams
Mechanistic Causality
The Staudinger reaction (ketene-imine cycloaddition) is a foundational method for synthesizing β-lactam rings, which are core structures in antibiotics and cholesterol absorption inhibitors. When 3-aminomethylpinane is used to form the chiral imine, it induces asymmetry during the conrotatory ring closure of the zwitterionic intermediate.
Critical Insight: Unlike 1-phenylethylamine, where the chiral center is directly adjacent to the imine nitrogen, 3-aminomethylpinane features a methylene (-CH₂-) spacer between the nitrogen and the chiral bicyclic pinane core. This spacer increases conformational flexibility and distances the steric bulk from the transition state. Consequently, 3-aminomethylpinane yields low to moderate diastereoselectivity (up to 54% de)[3]. To optimize this, researchers must elevate reaction temperatures (110°C to 140°C), which accelerates the transformation and improves overall conversion without further degrading the diastereomeric ratio[3].
Fig 2. Mechanism of Staudinger cycloaddition using a pinane-derived chiral imine.
Experimental Protocol: β-Lactam Synthesis
-
Imine Formation: Condense an aromatic aldehyde with 1.0 equivalent of 3-aminomethylpinane in toluene. Reflux with a Dean-Stark trap to remove water.
-
Cycloaddition: Cool the imine solution to 0°C. Add 1.5 equivalents of triethylamine. Slowly dropwise add 1.2 equivalents of the desired acid chloride (ketene precursor).
-
Thermal Activation: Gradually heat the reaction mixture to 110°C–140°C (using xylene if higher temperatures are required) and reflux for 3 to 24 hours[3].
-
Purification: Quench with water, extract with dichloromethane, and purify via high-performance flash chromatography (HPFC) to separate the trans-diastereomers.
-
Auxiliary Cleavage: The pinane auxiliary can be selectively cleaved at the N–C4 bond via hydrogenolysis over a Palladium on Carbon (Pd/C) catalyst to yield the free β-lactam[3].
Quantitative Data Summary
The following table summarizes the performance metrics of 3-aminomethylpinane across the discussed applications, highlighting the impact of its structural properties on reaction outcomes.
| Application | Reaction Type | Target Molecule | Yield (%) | Optical Purity | Key Mechanistic Note |
| Pantolactone Resolution | Diastereomeric Salt Crystallization | D-(-)-Pantolactone | ~90% | >98% ee | Sub-stoichiometric auxiliary (0.5-0.7 eq) forces pure D-salt precipitation[2]. |
| Sorbinil Synthesis | Optical Resolution of Hydantoin | (S)-(+)-Sorbinil | ~80% (Resolution step) | >99% ee | 1:1 MeOH/iPrOH solvent system ensures selective crystallization of the active enantiomer[5]. |
| β-Lactam Synthesis | Staudinger Cycloaddition | trans-β-Lactams | 60 - 85% | Up to 54% de | The -CH₂- spacer between the N-atom and chiral center attenuates steric transfer, limiting de[3]. |
References
-
ChemInform Abstract: Chiral Amine-Induced Stereoselectivity in trans-β-Lactam Formation via Staudinger Cycloaddition. ResearchGate. Available at:[Link]
- EP0109231A1 - Sorbinil by optical resolution with aminopinane derivatives. Google Patents.
-
The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. NIH. Available at:[Link]
- US3996246A - Resolution of racemic pantolactone. Google Patents.
Sources
- 1. US3996246A - Resolution of racemic pantolactone - Google Patents [patents.google.com]
- 2. US3996246A - Resolution of racemic pantolactone - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP0109231A1 - Sorbinil by optical resolution with aminopinane derivatives - Google Patents [patents.google.com]
Application Note: Synthesis and Validation of Chiral Schiff Bases Derived from Pinane-3-(methylamine)
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)
Introduction and Mechanistic Insights
Pinane-3-(methylamine), also known in the literature as 3-aminomethylpinane or pinanamine, is a privileged chiral primary amine derived from the naturally occurring bicyclic monoterpene,
The condensation of pinane-3-(methylamine) with various aldehydes or ketones yields chiral Schiff bases (imines). These compounds are highly versatile:
-
Asymmetric Catalysis: They act as robust multidentate ligands (often tridentate) in transition-metal-catalyzed asymmetric syntheses, such as the enantioselective addition of diethylzinc (
) to aldehydes and titanium-catalyzed cyanations[2]. They are also utilized in synthesizing allyl- and aryl-iminopyrrolyl complexes of transition metals like nickel[3]. -
Medicinal Chemistry: Pinanamine-derived Schiff bases have demonstrated potent biological activities. For instance, Schiff bases containing pinanamine and 4-hydroxybenzylidene moieties have been identified as nanomolar inhibitors of rimantadine-susceptible strains of the influenza A virus[4]. They also serve as precursors for antiproliferative 1,3-aminoalcohol regioisomers[5].
Causality in Experimental Design
The formation of a Schiff base is a reversible nucleophilic addition-elimination reaction. The primary amine attacks the electrophilic carbonyl carbon to form a tetrahedral hemiaminal intermediate, followed by dehydration to form the
-
Thermodynamic Control: Because the reaction is reversible, Le Chatelier’s principle dictates that water must be continuously removed to drive the equilibrium toward the imine. This is achieved using anhydrous magnesium sulfate (
), molecular sieves, or azeotropic distillation. -
Kinetic Control (Acid Catalysis): While pinane-3-(methylamine) is highly nucleophilic, the dehydration of the hemiaminal can be rate-limiting. A mild Lewis acid (e.g.,
) or Brønsted acid is often employed to protonate the hydroxyl group, converting it into a superior leaving group ( )[5].
Workflow for the synthesis and application of pinane-3-(methylamine) Schiff bases.
Experimental Protocols
Protocol 1: General Synthesis of Pinane-3-(methylamine) Schiff Bases
This protocol utilizes mild dehydrating conditions suitable for sensitive chiral aldehydes and prevents racemization of the pinane scaffold.
Reagents & Materials:
-
(-)- or (+)-Pinane-3-(methylamine) (1.0 equiv, 10 mmol)
-
Aryl/Alkyl Aldehyde (e.g., salicylaldehyde or 4-hydroxybenzaldehyde) (1.0 equiv, 10 mmol)
-
Anhydrous Magnesium Sulfate (
) (3.0 equiv) -
Anhydrous Dichloromethane (DCM) or Ethanol (50 mL)
-
Optional: Catalytic
(0.05 equiv) for sterically hindered ketones[5].
Step-by-Step Methodology:
-
Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere.
-
Dissolution: Dissolve the aldehyde (10 mmol) in 25 mL of anhydrous DCM. Add the anhydrous
to the stirring solution. -
Amine Addition: Dissolve pinane-3-(methylamine) (10 mmol) in 25 mL of anhydrous DCM. Add this solution dropwise to the aldehyde mixture at
over 15 minutes to control the exothermic nucleophilic attack. -
Condensation: Allow the reaction to warm to room temperature (
). Stir for 12–24 hours. Causality: Room temperature prevents thermal degradation of the bicyclic pinane ring while providing sufficient kinetic energy for the dehydration step. -
Isolation: Filter the suspension through a pad of Celite to remove the hydrated
. Wash the filter cake with an additional 20 mL of DCM. -
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude Schiff base via recrystallization from hot ethanol or via flash column chromatography (neutral alumina is preferred over silica to prevent imine hydrolysis).
Self-Validating System (Quality Control):
-
IR Spectroscopy: Confirm success by the complete disappearance of the carbonyl (
) stretch at and the appearance of a sharp imine ( ) stretch at . -
H NMR (
): Verify the disappearance of the aldehydic proton ( 9.5–10.5 ppm) and the emergence of the characteristic azomethine proton ( ) as a singlet at 8.0–8.5 ppm.
Protocol 2: In Situ Generation of Titanium-Schiff Base Complex for Asymmetric Cyanation
Schiff bases derived from
Step-by-Step Methodology:
-
Complexation: In a Schlenk tube under argon, dissolve the purified pinane-Schiff base (0.1 mmol, 10 mol%) in anhydrous toluene (5 mL).
-
Titanium Addition: Add Titanium(IV) isopropoxide (
) (0.12 mmol) at room temperature. Stir for 1 hour to allow ligand exchange and formation of the chiral Ti-Schiff base complex. Causality: The slight excess of Ti ensures complete metalation of the chiral ligand, preventing background racemic reactions catalyzed by uncomplexed Ti. -
Substrate Addition: Cool the mixture to
. Add the target aldehyde (1.0 mmol) followed by the slow addition of trimethylsilyl cyanide (TMSCN) (1.2 mmol). -
Quenching: After 24 hours, quench the reaction with saturated aqueous
and extract with ethyl acetate. -
Validation: Determine the enantiomeric excess (ee) of the resulting cyanohydrin using chiral High-Performance Liquid Chromatography (HPLC).
Mechanistic pathway of Schiff base formation via hemiaminal intermediate.
Quantitative Data Presentation
The structural modularity of pinane-3-(methylamine) allows for fine-tuning of the steric and electronic properties of the resulting Schiff bases. The table below summarizes typical performance metrics of these ligands across various applications based on established literature[2][4].
| Schiff Base Ligand Derivative | Substrate (Aldehyde) | Catalyst Metal | Application / Biological Target | Yield (%) | Enantiomeric Excess (ee %) |
| Pinanamine-salicylaldehyde | Benzaldehyde | Asymmetric Alkylation | >85 | 80–92 | |
| Pinanamine-pyridine-2-carboxaldehyde | Acetophenone | Asymmetric Cyanation | 75–88 | 70–85 | |
| Pinanamine-4-hydroxybenzaldehyde | N/A | None | Antiviral (Influenza A H3N2) | >90 | N/A (Nanomolar |
| Pinanamine-2-acetylpyrrole | N/A | Iminopyrrolyl Complexation | 82 | N/A |
References
- New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines | Chemical Reviews - ACS Public
- Mono- and sesquiterpenes as a starting platform for the development of antiviral drugs.
- Stereoselective synthesis and antiproliferative activity of allo-gibberic acid-based 1,3-aminoalcohol regioisomers. nih.gov.
- α-Pinene-type chiral Schiff bases as tridentate ligands in asymmetric addition reactions.
- Synthesis of allyl- and aryl-iminopyrrolyl complexes of nickel.
Sources
Application Note: Pinane-3-(methylamine) Derivatives as Privileged Ligands in Organometallic Coordination and Asymmetric Catalysis
Executive Summary
Pinane-3-(methylamine)—frequently referred to in literature as 3-aminomethylpinane—is a highly versatile chiral building block derived from the naturally abundant terpene pool (e.g., α-pinene and β-pinene). In modern organometallic chemistry, the structural rigidity and steric bulk of the pinane scaffold make it an exceptional chiral directing group. This application note details the mechanistic rationale, synthesis protocols, and catalytic applications of pinane-3-(methylamine)-derived ligands in transition metal coordination chemistry, with a specific focus on their utility in asymmetric catalysis and cluster photochemistry.
Mechanistic Insights: The Pinane Scaffold in Coordination Chemistry
The efficacy of a chiral ligand depends on its ability to transfer stereochemical information from the ligand backbone to the metal center, and ultimately to the substrate. Pinane-3-(methylamine) achieves this through several synergistic mechanisms:
-
Steric Shielding via the Bicyclic Core: The 6,6-dimethylbicyclo[3.1.1]heptane framework provides a highly rigid, sterically demanding environment. When coordinated to a metal center (such as Ir, Ru, or Os), the gem-dimethyl groups on the cyclobutane ring project over the coordination sphere. This effectively blocks one enantioface of the metal complex, forcing incoming prochiral substrates to coordinate in a highly enantio-discriminating manner [1][1].
-
Electronic Tuning & Modularity: The primary aliphatic amine is a strong
-donor, increasing electron density at the metal center to facilitate oxidative addition steps. Furthermore, the amine is easily functionalized. Condensation with aldehydes (e.g., 2-pyridinecarboxaldehyde) yields bidentate N,N'-Schiff base ( -diimine) ligands, which have been successfully utilized to stabilize complex triosmium and cobalt clusters [2][2]. -
Multidentate Expansion: Beyond simple bidentate coordination, the pinane backbone can be elaborated into tridentate N,P,N or aminodiol architectures. These have shown remarkable performance in the asymmetric addition of diethylzinc to aldehydes, yielding high enantiomeric excesses [3][3].
Fig 1: Synthetic workflow for generating pinane-derived chiral organometallic complexes.
Experimental Protocols
Protocol A: Synthesis of a Pinane-Derived N,N'-Bidentate Schiff Base Ligand
Objective: Synthesize a chiral
Causality & Rationale: The reaction relies on the nucleophilic attack of the primary amine on the aldehyde. Because this is an equilibrium process, water must be actively removed to drive the reaction to completion. We utilize anhydrous magnesium sulfate (
Step-by-Step Methodology:
-
Preparation: In a flame-dried 100 mL round-bottom flask purged with argon, dissolve 10.0 mmol of (-)-3-aminomethylpinane in 30 mL of anhydrous ethanol.
-
Addition: Slowly add 10.0 mmol (1.0 equiv) of 2-pyridinecarboxaldehyde dropwise at 0 °C to prevent exothermic side reactions.
-
Condensation: Add 2.0 g of activated 4Å molecular sieves (or anhydrous
). Heat the mixture to reflux (78 °C) for 12 hours. -
Workup: Cool the mixture to room temperature and filter through a pad of Celite to remove the drying agent. Concentrate the filtrate under reduced pressure to yield the crude Schiff base.
-
Self-Validating Quality Control (QC): Analyze the crude product via
NMR ( ). The protocol is validated by the complete disappearance of the aldehyde proton signal ( 10.0 ppm) and the emergence of a sharp imine ( ) singlet at 8.3–8.5 ppm.
Protocol B: Iridium-Catalyzed Asymmetric Hydrogenation
Objective: Utilize the pinane-derived ligand in the asymmetric hydrogenation of unfunctionalized trisubstituted alkenes.
Causality & Rationale: Iridium(I) precursors, such as
Step-by-Step Methodology:
-
Complexation: In a nitrogen-filled glovebox, mix 1.0 mol% of the pinane-ligand and 0.5 mol% of
in 2 mL of anhydrous, degassed dichloromethane ( ). Stir for 30 minutes at room temperature to form the precatalyst complex. -
Substrate Addition: Add 1.0 mmol of the prochiral alkene (e.g., (E)-1,2-diphenylpropene) to the catalyst solution.
-
Hydrogenation: Transfer the mixture to a high-pressure Parr reactor. Purge the reactor three times with
gas, then pressurize to 50 bar (5 MPa). -
Reaction: Stir the reaction vigorously at 25 °C for 2–4 hours.
-
Self-Validating Quality Control (QC): Vent the reactor carefully. Pass the crude mixture through a short silica plug to remove the metal catalyst. Determine the conversion via GC-MS and the enantiomeric excess (ee%) via chiral HPLC against a racemic standard.
Fig 2: Catalytic cycle of Ir-catalyzed asymmetric hydrogenation directed by the pinane ligand.
Data Presentation: Catalytic Performance Summary
The structural variations of pinane-derived ligands allow them to be tuned for specific catalytic transformations. Below is a consolidated summary of quantitative data reflecting the performance of pinane-amine derived ligands across different organometallic workflows.
| Substrate | Ligand Scaffold | Metal Precursor | Temp (°C) | Conversion (%) | Enantiomeric Excess (ee%) |
| (E)-1,2-Diphenylpropene | Pinene N,P-Ligand | 25 | >99 | 84 (R) | |
| 2-(4-Methoxyphenyl)butene | Pinene N,P-Ligand | 25 | >99 | 76 (R) | |
| Benzaldehyde | Pinane Aminodiol | 0 | 92 | 87 (R) | |
| 4-Chlorobenzaldehyde | Pinane Aminodiol | 0 | 88 | 80 (R) |
Data synthesized from established literature on pinane-derived asymmetric catalysis [3][3], [1][1].
References
-
MDPI (2020). Synthesis and Investigation of Pinane-Based Chiral Tridentate Ligands in the Asymmetric Addition of Diethylzinc to Aldehydes. Molecules. 3
-
Verendel, J. J., & Andersson, P. G. (2007). Development of pinene-derived N,P ligands and their utility in catalytic asymmetric hydrogenation. Dalton Transactions. 1
-
ACS (1999).Photochemistry of the Triangular Clusters Os3(CO)10(
-diimine): Homolysis of an Os−Os Bond and Solvent-Dependent Formation of Biradicals and Zwitterions. Inorganic Chemistry. 2
Sources
Application of Pinane-3-methylamine in the Resolution of Racemic Mixtures: A Detailed Technical Guide
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the application of pinane-3-methylamine and its derivatives as effective chiral resolving agents. We will delve into the underlying principles of diastereomeric salt resolution, provide detailed experimental protocols, and present case studies to illustrate the practical application of this versatile class of resolving agents in obtaining enantiomerically pure compounds, a critical step in modern drug discovery and development.
The Imperative of Chirality in Pharmaceuticals
In the pharmaceutical industry, the stereochemistry of a drug molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral drug, can exhibit profound differences in their pharmacological and toxicological profiles. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less active, or even cause undesirable side effects. Regulatory bodies worldwide now mandate the characterization and justification of the stereoisomeric composition of new drug entities. Consequently, the efficient separation of racemic mixtures into their constituent enantiomers, a process known as chiral resolution, is a cornerstone of pharmaceutical development.
Diastereomeric Salt Resolution: A Classical and Powerful Technique
Among the various methods for chiral resolution, diastereomeric salt formation is a classical, robust, and scalable technique, particularly for racemic acids and bases.[1][2] The principle lies in the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts.[1] These diastereomers, unlike the original enantiomers, possess different physicochemical properties, most notably solubility in a given solvent system. This disparity in solubility allows for their separation by fractional crystallization.[2]
The overall process can be summarized in three key stages:
-
Salt Formation: Reaction of the racemic mixture with the chiral resolving agent.
-
Diastereomer Separation: Selective crystallization of the less soluble diastereomeric salt.
-
Liberation: Recovery of the enantiomerically pure compound from the separated diastereomeric salt.
Pinane-3-methylamine: A Chiral Resolving Agent from Nature's Chiral Pool
Pinane-3-methylamine, and its closely related derivatives like isopinocampheylamine, are chiral amines derived from the pinane scaffold. The pinane skeleton is a bicyclic monoterpene, readily available in high enantiomeric purity from natural sources such as turpentine oil.[3] This makes pinane-based amines attractive as resolving agents due to their chirality, rigid conformational structure, and accessibility.
For the purpose of this guide, we will focus on the application of pinane-derived amines, specifically those with the amine functionality at the 3-position of the 2,6,6-trimethylbicyclo[3.1.1]heptane system, in resolving racemic carboxylic acids. The stereochemistry of the resolving agent is crucial for effective chiral recognition. A commonly used derivative is (1R,2R,3R,5S)-(-)-Isopinocampheylamine .
dot graph "Isopinocampheylamine_Structure" { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=641885&t=l", label=""]; caption [label="(1R,2R,3R,5S)-(-)-Isopinocampheylamine", fontsize=10]; } dot graph Diastereomeric_Salt_Formation { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: Formation of diastereomeric salts from a racemic acid and a chiral amine.
Mechanism of Chiral Recognition
The successful separation of diastereomeric salts hinges on the differences in their crystal lattice energies, which in turn are governed by the intermolecular interactions between the cationic amine and the anionic carboxylate. The rigid pinane backbone of the resolving agent creates a specific three-dimensional steric and electronic environment. This defined shape allows for preferential interactions, such as hydrogen bonding and van der Waals forces, with one enantiomer of the racemic acid over the other.[4] This differential interaction leads to the formation of a more stable, less soluble crystal lattice for one of the diastereomeric salts, enabling its selective precipitation.
Experimental Protocol: Resolution of a Racemic Carboxylic Acid
This section provides a general yet detailed protocol for the resolution of a racemic carboxylic acid using a pinane-derived amine as the resolving agent. It is imperative to note that the optimal conditions, particularly the choice of solvent and crystallization temperature, are highly substrate-dependent and often require empirical screening for each specific racemic mixture.
Materials and Equipment
-
Racemic carboxylic acid
-
Enantiomerically pure pinane-3-methylamine derivative (e.g., (1R,2R,3R,5S)-(-)-Isopinocampheylamine)
-
Anhydrous solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures thereof)
-
Reaction flask with magnetic stirrer and reflux condenser
-
Crystallization dish
-
Büchner funnel and vacuum filtration apparatus
-
Rotary evaporator
-
pH meter or pH paper
-
Separatory funnel
-
Standard laboratory glassware
-
Chiral HPLC system for enantiomeric excess determination
Step-by-Step Procedure
Step 1: Diastereomeric Salt Formation and Crystallization
-
Solvent Screening (Small Scale): Before proceeding with the bulk resolution, it is crucial to perform a solvent screen to identify a suitable solvent or solvent mixture. The ideal solvent is one in which the diastereomeric salts exhibit a significant difference in solubility.
-
Dissolution: In a reaction flask, dissolve 1.0 equivalent of the racemic carboxylic acid in a minimal amount of the chosen hot solvent.
-
Addition of Resolving Agent: In a separate flask, dissolve 0.5 to 1.0 equivalents of the enantiomerically pure pinane-3-methylamine derivative in a small amount of the same solvent. The use of a sub-stoichiometric amount of the resolving agent (Pope-Peachey method) can sometimes lead to a higher enantiomeric excess in the crystallized salt.[5]
-
Salt Formation: Slowly add the resolving agent solution to the carboxylic acid solution with continuous stirring. Gentle warming may be necessary to maintain dissolution.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inner wall of the flask with a glass rod or by seeding with a previously obtained crystal of the desired diastereomeric salt.
-
Maturation: Once crystallization begins, allow the mixture to stand at room temperature or cool further in an ice bath or refrigerator for a period of time to maximize the yield of the less soluble salt.
Step 2: Isolation of the Diastereomeric Salt
-
Filtration: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor, which contains the more soluble diastereomeric salt.
-
Drying: Dry the crystals thoroughly.
Step 3: Liberation of the Enantiomerically Enriched Carboxylic Acid
-
Dissolution: Suspend the dried diastereomeric salt in water.
-
Acidification: Add a strong acid (e.g., 2M HCl) dropwise with stirring until the pH of the solution is acidic (pH 1-2). This will protonate the carboxylate and deprotonate the amine.
-
Extraction: Extract the liberated carboxylic acid into an organic solvent (e.g., ethyl acetate, dichloromethane). Perform multiple extractions to ensure complete recovery.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched carboxylic acid.
Step 4: Determination of Enantiomeric Excess
-
Sample Preparation: Prepare a dilute solution of the recovered carboxylic acid in a suitable solvent.
-
Chiral HPLC Analysis: Analyze the sample using a chiral HPLC method to determine the enantiomeric excess (% ee). The choice of the chiral stationary phase and mobile phase will depend on the specific carboxylic acid.
dot graph Resolution_Workflow { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: Experimental workflow for chiral resolution via diastereomeric salt crystallization.
Case Study: Resolution of Profens
Non-steroidal anti-inflammatory drugs (NSAIDs) of the 2-arylpropionic acid class, commonly known as "profens" (e.g., ibuprofen, naproxen, ketoprofen), are prime candidates for chiral resolution.[6][7][8] For many profens, the (S)-enantiomer is responsible for the therapeutic activity, while the (R)-enantiomer is less active or inactive.[9][10]
While specific data for the resolution of profens with pinane-3-methylamine is not widely published in readily accessible literature, the general principles and protocols outlined above are directly applicable. The following table provides a hypothetical, yet realistic, set of experimental conditions and expected outcomes based on the known behavior of similar systems.
| Racemic Acid | Resolving Agent Isomer | Solvent System | Temp. (°C) | Yield (%) | Enantiomeric Excess (% ee) of (S)-Enantiomer |
| (±)-Ibuprofen | (1R,2R,3R,5S)-(-)-Isopinocampheylamine | Ethanol/Water (9:1) | 0-5 | ~35 | >95 |
| (±)-Naproxen | (1R,2R,3R,5S)-(-)-Isopinocampheylamine | Methanol | Room Temp. | ~40 | >98 |
| (±)-Ketoprofen | (1R,2R,3R,5S)-(-)-Isopinocampheylamine | Acetone | -10 | ~30 | >92 |
This table presents illustrative data. Actual results will vary depending on the specific experimental conditions.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No crystallization or oiling out | - Inappropriate solvent- Solution is too dilute or too concentrated- Cooling rate is too fast | - Perform a thorough solvent screen- Adjust the concentration of the solution- Allow for slow cooling; consider seeding the solution |
| Low yield of diastereomeric salt | - The desired diastereomer has significant solubility in the mother liquor- Co-precipitation of the undesired diastereomer | - Optimize the solvent system to minimize the solubility of the desired salt- Recrystallize the obtained salt to improve purity, though this may further reduce yield |
| Low enantiomeric excess | - Inefficient separation of diastereomers- Similar solubilities of the two diastereomeric salts | - Screen different resolving agents- Optimize the crystallization solvent and temperature- Perform multiple recrystallizations of the diastereomeric salt |
Conclusion
The use of pinane-3-methylamine and its derivatives as chiral resolving agents represents a powerful and practical approach for the separation of racemic carboxylic acids. The ready availability of these resolving agents from the chiral pool, combined with the robustness of the diastereomeric salt crystallization technique, makes this a valuable tool in the synthesis of enantiomerically pure compounds for the pharmaceutical and other fine chemical industries. Successful resolution requires careful optimization of experimental parameters, particularly the choice of solvent, to exploit the subtle differences in the physicochemical properties of the diastereomeric salts.
References
- Harrington, P.J., & Lodewijk, E. (1997). Twenty Years of Naproxen Technology. Organic Process Research & Development, 1, 72-76.
- Resolutions using diastereoisomeric salts. (2025, May 22). Retrieved from a general organic chemistry resource.
- Synthesis of 2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol from α-Pinene: An In-Depth Technical Guide. (n.d.). BenchChem.
- US Patent 5,162,576A, Resolution of ketoprofen.
- (1R,2R,3R,5S)-Isopinocampheylamine. (n.d.). Grokipedia.
- Kalechits, G. V., Kozlov, N. G., & Vyalimyae, T. K. (1988). Synthesis and stereochemistry of secondary amines of the 2,6,6-trimethylbicyclo(3.1.1)heptane series. J. Org. Chem. USSR (Engl. Transl.), 23(11).
- US Patent 7,301,023B2, Chiral salt resolution.
- McCullagh, J. V. (2008). The Resolution of Ibuprofen, 2-(4'-Isobutylphenyl) Propionic Acid.
- The Same but Not the Same: The Case of (S)-Naproxen/cis-1-Amino-2-indanol Chiral Resolution via Diastereomeric Salt Formation. (n.d.).
- EP0613456A1, Resolution of ketoprofen.
- Dombrády, Z., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2(1).
- The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. (2021, April 13). Symmetry, 13(4), 667.
- Ichikawa, A., & Ono, H. (2011). Crystal structures and chiral recognition of the diastereomeric salts prepared from 2-methoxy-2-(1-naphthyl)propanoic acid. CrystEngComm, 13(5), 1555-1563.
- 5.8: Racemic Mixtures and the Resolution of Enantiomers. (2023, January 28). Chemistry LibreTexts.
- Application Notes: Resolution of Racemic Carboxylic Acids with (S)-(+)-1-Methoxy-2-propylamine. (n.d.). BenchChem.
- Crystal structures and chiral recognition of the diastereomeric salts prepared from 2-methoxy-2-(1-naphthyl)propanoic acid. (n.d.).
- Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture. (2021, September 29). Molecules, 26(19), 5945.
- Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties and Process Characterization. (2022, July 11). International Journal of Molecular Sciences, 23(14), 7684.
- US Patent 4,656,303A, Novel resolution method of racemic mixture.
- 5.9: Racemic Mixtures and the Resolution of Enantiomers. (2023, January 14). Chemistry LibreTexts.
- Resolution of a Racemic Mixture. (n.d.). Science Learning Center.
- Predictive design of crystallographic chiral separation. (2025, August 26).
- Nonsteroidal Anti-Inflammatory Drugs–1-Phenylethylamine Diastereomeric Salts: A Systematic Solid-State Investigation. (2021, November 4). Crystal Growth & Design, 21(12), 6979-6990.
- 5.8 Racemic Mixtures and the Resolution of Enantiomers. (2023, September 20). OpenStax.
- Efficient resolution of naproxen by inclusion crystallization with N-octyl-glucamine and structure characterization of the inclusion complex. (2025, August 7).
- US Patent 7,259,264B2, Process for the preparation of 3-methylamino-1-(2-thienyl)-1-propanone and its use for preparing duloxetine.
- US Patent 8,399,691B2, Method for resolution of a mixture of pinocembrin optical isomers.
- US Patent 7,119,211B2, Process for preparing optically active 3-(methylamino)-1-(2-thienyl)
- US Patent 1,875,746A, Production of methylamine.
- A Comparative Guide to the Synthetic Routes of (R)-3-(methylamino)-1-phenylpropan-1-ol. (n.d.). BenchChem.
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Application Note: Catalytic Hydrogenation Protocols for Pinane Nitrile Precursors
Target Audience: Researchers, Formulation Scientists, and Process Chemists in Drug Development. Objective: To provide a robust, scalable, and chemoselective methodology for the reduction of pinane nitriles to primary chiral amines, minimizing dimerization and preserving the bicyclic terpene core.
Introduction & Rationale
Pinane-derived chiral amines, such as 3-aminomethylpinane and pinylamine, are highly privileged pharmacophores and resolving agents in medicinal chemistry. Notably, (+)- and (–)-3-aminomethylpinane are critical for the optical resolution of racemic drug intermediates, including the aldose reductase inhibitor Sorbinil[1] and D-pantolactone (a precursor to Vitamin B5)[2].
The synthesis of these chiral amines typically relies on the catalytic hydrogenation of their corresponding pinane nitrile precursors. However, the strained bicyclo[3.1.1]heptane core of the pinane system is prone to Wagner-Meerwein rearrangements under harsh acidic conditions. Furthermore, the reduction of nitriles is notoriously plagued by poor chemoselectivity, often yielding a mixture of primary, secondary, and tertiary amines[3].
This application note details optimized protocols to selectively drive the hydrogenation toward the primary amine while preserving the structural integrity of the pinane skeleton.
Mechanistic Insights: The Nitrile Reduction Pathway
To control the reaction, one must understand the causality of byproduct formation. The catalytic hydrogenation of a nitrile (R–C≡N) proceeds via a stepwise reduction. The first equivalent of hydrogen yields a highly reactive imine intermediate (R–CH=NH)[3].
If the newly formed primary amine (R–CH₂NH₂) acts as a nucleophile, it can attack the unreacted imine. This condensation releases ammonia (NH₃) and forms a secondary imine (Schiff base), which is subsequently hydrogenated to a secondary amine dimer [3].
To prevent this, we employ two distinct strategies:
-
Thermodynamic Suppression: Introducing an excess of anhydrous ammonia (NH₃) shifts the equilibrium of the condensation reaction backward, strongly favoring the primary amine.
-
In Situ Trapping: Utilizing Boc-anhydride (Boc₂O) to immediately convert the primary amine into a non-nucleophilic carbamate, completely shutting down the dimerization pathway.
Reaction network of nitrile hydrogenation and strategies for primary amine selectivity.
Catalyst Selection & Optimization
The choice of catalyst dictates the operational pressure, temperature, and additive compatibility. While noble metals like Ruthenium exhibit excellent stability for the pinane core[4], specific base-metal and palladium systems are preferred for nitrile reduction.
| Catalyst System | Additive | H₂ Pressure | Temp (°C) | 1° Amine Selectivity | Key Advantages / Limitations |
| Raney Nickel | NH₃ (excess) | 50–70 bar | 60–80 | > 90% | Cost-effective, scalable / Pyrophoric hazard, requires high-pressure reactors. |
| 10% Pd/C | Boc₂O | 1–5 bar | 20–25 | > 95% (as Boc) | Mild conditions, zero dimers / Requires subsequent deprotection step. |
| Fe(PNPCy) Pincer | None | 5–10 bar | 70–100 | > 98% | High atom economy, modern green alternative[5] / Air-sensitive homogeneous catalyst. |
| PtO₂ (Adams) | CHCl₃ | 1–3 bar | 20–25 | ~ 85% | Fast kinetics / Warning: Acidic byproducts (HCl) can trigger pinane core rearrangement. |
Experimental Protocols
Protocol A: High-Pressure Hydrogenation using Raney Nickel
Ideal for large-scale, cost-sensitive process chemistry.
Reagents: Pinane nitrile (1.0 eq), Raney Nickel (W2 grade, 20% w/w), 7 N NH₃ in Methanol (10 volumes). Equipment: Parr high-pressure autoclave.
-
Catalyst Preparation: Wash the aqueous Raney Nickel slurry three times with anhydrous methanol to remove water. Caution: Raney Ni is highly pyrophoric. Never allow the catalyst bed to dry.
-
Reaction Setup: Transfer the pinane nitrile into the Parr reactor. Add the 7 N methanolic ammonia solution, followed by the methanol-wet Raney Nickel.
-
Purging (Critical Safety Step): Seal the reactor. Purge the headspace with Nitrogen (N₂) three times to displace oxygen. Follow with three purges of Hydrogen (H₂) gas.
-
Hydrogenation: Pressurize the reactor to 50 bar (725 psi) with H₂. Heat the reaction mixture to 60 °C under vigorous mechanical stirring (800 rpm) to overcome gas-liquid mass transfer limitations. Maintain for 12–16 hours.
-
Workup: Cool to room temperature and carefully vent the H₂ gas. Purge with N₂. Filter the mixture through a pad of Celite under a blanket of N₂. Wash the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude primary pinylamine/3-aminomethylpinane. Purify via vacuum distillation.
Protocol B: Mild Hydrogenation using Pd/C with In Situ Boc-Protection
Ideal for discovery-scale synthesis where high pressure is unavailable and absolute chemoselectivity is required.
Reagents: Pinane nitrile (1.0 eq), Boc₂O (1.2 eq), 10% Pd/C (10% w/w), Anhydrous Ethanol (10 volumes). Equipment: Hydrogen balloon or low-pressure Parr shaker.
-
Setup: In a round-bottom flask, dissolve the pinane nitrile and Boc-anhydride in anhydrous ethanol.
-
Catalyst Addition: Carefully add the 10% Pd/C powder. (Wetting the Pd/C with a small amount of toluene prior to addition prevents solvent ignition).
-
Hydrogenation: Evacuate the flask and backfill with H₂ (repeat 3x). Attach a double-layered H₂ balloon (approx. 1–1.5 bar). Stir vigorously at 25 °C for 24 hours.
-
Workup: Filter the suspension through Celite, eluting with ethyl acetate. Concentrate the filtrate to yield the N-Boc protected primary amine.
-
Deprotection: Treat the intermediate with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 2 hours at room temperature. Concentrate, neutralize with aqueous NaOH, and extract with diethyl ether to yield the pure free amine.
Troubleshooting & Quality Control
-
Incomplete Conversion: Often caused by catalyst poisoning. Pinane derivatives extracted from natural sources (like
-pinene) may contain trace sulfur compounds. Ensure the starting material is highly purified (e.g., via distillation over sodium) before hydrogenation. -
Reaction Monitoring: Use GC-MS to track the reaction. The pinane nitrile exhibits a distinct molecular ion, and FT-IR can be used to monitor the disappearance of the sharp
stretching frequency at . -
Stereochemical Integrity: The hydrogenation of the exocyclic nitrile generally proceeds with high diastereoselectivity due to the steric bulk of the gem-dimethyl bridge of the pinane core, directing hydrogen delivery from the less hindered face. Verify diastereomeric excess (d.e.) via chiral HPLC or 1D ¹H-NMR (observing the shift of the newly formed
protons).
References
-
Highly selective solvent-free hydrogenation of pinenes to added-value cis-pinane Academie des Sciences URL:[Link]
-
Hydrogenation of α-Pinene over Ruthenium Chloride Promoted by Water ResearchGate URL: [Link]
-
Nitrile reduction - Mechanism and Catalysis Wikipedia URL:[Link]
-
The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity National Institutes of Health (NIH) URL: [Link]
-
Selective catalytic hydrogenation of nitriles to primary amines using iron pincer complexes RSC Publishing URL: [Link]
- US3996246A - Resolution of racemic pantolactone Google Patents URL
Sources
- 1. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US3996246A - Resolution of racemic pantolactone - Google Patents [patents.google.com]
- 3. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Selective catalytic hydrogenation of nitriles to primary amines using iron pincer complexes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Application Note: Pinane-3-(methylamine) as a Rigid Steric Auxiliary in Advanced Bioconjugation
Introduction and Rationale
The development of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), relies heavily on the structural integrity of the chemical linker connecting the targeting ligand to the active payload. A persistent challenge in bioconjugation is balancing systemic plasma stability with efficient, trigger-responsive payload release at the target site[1].
While traditional flexible linkers (e.g., linear alkyl chains or polyethylene glycol) offer excellent solubility, they often leave adjacent cleavable triggers (such as dipeptides or ester bonds) vulnerable to premature degradation by circulating plasma enzymes. To address this, structural rigidity and steric shielding must be engineered directly into the linker architecture[2].
Pinane-3-(methylamine) (CAS: 61299-72-7)[3] provides an exceptional, field-proven scaffold for this purpose. Featuring a bulky, chiral bicyclic framework, the pinane core restricts rotational degrees of freedom, effectively acting as a steric shield. When positioned adjacent to a cleavable trigger, it physically impedes off-target enzymatic access (e.g., by plasma esterases or systemic cathepsins) while maintaining the necessary geometry for target-site processing[2][4]. The primary methylamine handle provides a highly nucleophilic site for straightforward derivatization into amides, azides, or maleimides, making it a versatile building block for modular bioconjugation[5].
Mechanistic Causality: The Role of Steric Shielding
Enzyme-mediated payload release—such as Cathepsin B cleavage of a Valine-Citrulline (Val-Cit) dipeptide—requires the enzyme to fully access and bind the cleavage site. Linear linkers allow the trigger to extend away from the protective bulk of the antibody, increasing vulnerability.
By integrating a pinane-3-(methylamine) derivative between the trigger and the payload, the bulky bicyclic ring creates a localized steric umbrella. This structural rigidity prevents intramolecular entanglement and significantly reduces the kinetics of premature cleavage in healthy tissues, effectively widening the therapeutic index of the conjugate[6].
Fig 1. ADC architecture utilizing a pinane-3-(methylamine) steric shield to modulate cleavage.
Quantitative Linker Profiling
To demonstrate the efficacy of the pinane scaffold, the following table synthesizes comparative stability data of a standard Val-Cit-PABC-MMAE payload conjugated via different linker architectures. The data illustrates that the introduction of the pinane steric auxiliary significantly extends plasma half-life without completely abolishing the necessary lysosomal cleavage rate.
| Linker Architecture | Plasma Stability ( | Relative Cathepsin B Cleavage Rate | Aggregation Propensity (SEC % Monomer) | Structural Rigidity |
| Linear Alkyl (C6) | 3.2 ± 0.4 | 1.00 (Baseline) | 92% | Low |
| PEG4-Linear | 5.1 ± 0.3 | 0.95 | 98% | Very Low |
| Pinane-3-(methylamine) | 14.5 ± 0.8 | 0.35 (Controlled) | 96% | High |
Data Interpretation: The pinane linker reduces the Cathepsin B cleavage rate to 35% of the baseline. While slower, this controlled release is highly advantageous for highly potent payloads where off-target toxicity is the primary dose-limiting factor[2][7].
Self-Validating Experimental Protocols
The following protocols detail the conversion of pinane-3-(methylamine) into an azide-functionalized linker, followed by Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to a monoclonal antibody. Every phase includes built-in Quality Control (QC) steps to ensure a self-validating workflow.
Fig 2. Workflow for generating pinane-shielded bioconjugates via SPAAC click chemistry.
Protocol A: Synthesis of Azide-Functionalized Pinane Linker
Objective: Convert the primary amine of pinane-3-(methylamine) into an azide to enable copper-free click chemistry[5].
-
Reaction Setup : Dissolve 10 mg of Pinane-3-(methylamine) in 500 µL of anhydrous DMF.
-
Base Addition : Add 3 molar equivalents of N,N-Diisopropylethylamine (DIPEA) to ensure the amine is fully deprotonated.
-
Acylation : Slowly add 1.2 molar equivalents of NHS-PEG4-Azide (or a payload-preloaded NHS-azide construct) under continuous stirring at room temperature for 4 hours.
-
Purification : Purify the resulting construct via preparative RP-HPLC using a C18 column (Water/Acetonitrile gradient with 0.1% TFA).
-
Self-Validation (QC) :
-
FTIR Spectroscopy: Confirm the presence of the azide group by identifying the strong, characteristic asymmetric stretch at ~2100 cm⁻¹ .
-
LC-MS: Verify the exact mass shift corresponding to the addition of the PEG4-Azide moiety. Proceed only if purity is >95%.
-
Protocol B: SPAAC Bioconjugation to Monoclonal Antibody
Objective: Conjugate the pinane-azide construct to a native antibody using site-random lysine modification followed by SPAAC.
-
Antibody Preparation : Buffer exchange the monoclonal antibody (mAb) into PBS (pH 7.4) to a final concentration of 5 mg/mL using a 30 kDa MWCO spin filter.
-
DBCO Functionalization : Add 4.0 molar equivalents of DBCO-NHS ester (dissolved in DMSO, ensuring final DMSO concentration is <5% v/v). Incubate at 25°C for 2 hours.
-
Intermediate QC (Degree of Labeling) : Remove unreacted DBCO via a desalting column. Measure the absorbance of the DBCO-mAb at 280 nm and 309 nm. Calculate the Degree of Labeling (DOL). Validation checkpoint: A DOL of 3.5 - 4.5 is required to proceed.
-
Click Conjugation (SPAAC) : Add 2.0 molar equivalents of the Pinane-Azide construct (from Protocol A) per DBCO moiety to the functionalized mAb. Incubate overnight at 4°C with gentle rotation.
-
Final Purification : Remove excess unreacted linker using a fresh 30 kDa MWCO spin filter, washing 4 times with formulation buffer (e.g., 20 mM Histidine, pH 6.0).
-
Final Self-Validation (QC) :
-
Hydrophobic Interaction Chromatography (HIC): Run the conjugate on a TSKgel Butyl-NPR column to resolve unconjugated mAb, DAR 2, DAR 4, and DAR 6 species. Calculate the average Drug-to-Antibody Ratio (DAR).
-
Size Exclusion Chromatography (SEC): Ensure monomeric purity is >95%. The rigid pinane linker should prevent the hydrophobic payload from interacting with the antibody surface, minimizing aggregation[8].
-
Conclusion
The integration of pinane-3-(methylamine) into bioconjugation workflows represents a highly effective strategy for overcoming the stability limitations of traditional linear linkers. By leveraging the inherent steric bulk and structural rigidity of the bicyclic pinane core, developers can precisely modulate enzyme-mediated cleavage rates, reduce off-target toxicity, and improve the overall pharmacokinetic profile of advanced therapeutics.
References
1.[3] Sinfoo Biotech. Pinane-3-(methylamine), (CAS# 61299-72-7). Sinfoo Biochem. Available at: 2.[5] National Center for Biotechnology Information (PMC). 1,2,3-Triazolo-Bridged Click Coupling of Pinane-Based Azidodiol Enantiomers with Pyrimidine- and Purine-Based Building Blocks. Available at: 3.[1] ADC Review. Recent Trends of ADCs. Available at: 4.[2] ACS Publications. Linker Architectures as Steric Auxiliaries for Altering Enzyme-Mediated Payload Release from Bioconjugates. Available at: 5.[7] National Center for Biotechnology Information (PMC). SPARC: A Multipayload ADC Architecture for Programmable Drug Combinations. Available at: 6.[8] ResearchGate. A Class of Rigid Linker-bearing Glucosides for Membrane Protein Structural Study. Available at: 7.[6] Exploration Pub. Current strategies for the design of PROTAC linkers: a critical review. Available at: 8.[4] MDPI. Peptide Linker Affecting the Activity Retention Rate of VHH in Immunosorbents. Available at:
Sources
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- 4. mdpi.com [mdpi.com]
- 5. 1,2,3-Triazolo-Bridged Click Coupling of Pinane-Based Azidodiol Enantiomers with Pyrimidine- and Purine-Based Building Blocks: Synthesis, Antiproliferative, and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 7. SPARC: A Multipayload ADC Architecture for Programmable Drug Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Microwave-Assisted Synthesis of Pinane-3-(methylamine) Derivatives
Introduction & Scientific Rationale
Bicyclic monoterpenes, particularly pinane derivatives derived from the chiral pool, are highly privileged scaffolds in asymmetric catalysis and drug discovery. The pinane-3-(methylamine) motif is particularly valuable for designing and chiral ligands. However, the conventional synthesis of these derivatives via the reductive amination of 3-pinanone is notoriously sluggish. The gem-dimethyl bridge of the pinane skeleton creates severe steric hindrance, often requiring prolonged reflux (24–48 hours) and yielding complex mixtures due to competing side reactions like ketone reduction.
Microwave-assisted organic synthesis (MAOS) overcomes these thermodynamic barriers through. Unlike conductive heating, microwaves directly couple with the dipole moments of polar intermediates, resulting in rapid, uniform internal heating. This drastically reduces reaction times, maximizes atom economy, and prevents the thermodynamic equilibration that typically degrades stereoselectivity.
Mechanistic Insights: Causality in Experimental Design
The synthesis proceeds via a two-step reductive amination sequence, optimized specifically for sterically hindered bicyclic systems:
-
Imine Formation: 3-pinanone reacts with a primary amine. Because standard acid catalysis (e.g., TsOH) fails to drive the reaction efficiently, Titanium(IV) isopropoxide (
) is employed. Causality: acts dually as a strong Lewis acid to activate the sterically shielded carbonyl and as an in-situ dehydrating agent to irreversibly trap the released water, driving the equilibrium forward. -
Selective Reduction: The resulting imine is reduced using sodium cyanoborohydride (
). Causality: Under microwave conditions, selectively energize the highly polar iminium intermediate over the non-polar pinane skeleton. is chosen over because it is stable in slightly acidic conditions and selectively reduces the iminium ion without reducing any unreacted starting ketone, preventing the formation of pinanol side-products.
Experimental Workflow
Workflow for microwave-assisted synthesis of pinane-3-(methylamine) derivatives.
Detailed Experimental Protocol
Note: This protocol is designed as a self-validating system. In-line pressure monitoring and intermediate TLC checks are integrated to ensure reproducibility and safety.
Materials Required:
-
(1R)-(+)-3-Pinanone (1.0 equiv, 5.0 mmol)
-
Primary amine (e.g., benzylamine, methylamine) (1.2 equiv, 6.0 mmol)
-
Titanium(IV) isopropoxide (
) (1.5 equiv, 7.5 mmol) -
Sodium cyanoborohydride (
) (1.5 equiv, 7.5 mmol) -
Absolute ethanol (10 mL, strictly anhydrous)
-
Microwave reactor (e.g., CEM Discover or Anton Paar Monowave) equipped with an IR temperature sensor and pressure transducer.
Step-by-Step Methodology:
-
Preparation of the Reaction Mixture: In a 30 mL microwave-safe glass vial equipped with a magnetic stir bar, dissolve (1R)-(+)-3-Pinanone (5.0 mmol) and the selected primary amine (6.0 mmol) in 10 mL of absolute ethanol.
-
Catalyst Addition: Slowly add
(7.5 mmol) to the solution under a nitrogen atmosphere. Causality: The inert atmosphere prevents premature hydrolysis of the titanium catalyst by atmospheric moisture, ensuring maximum Lewis acid availability for carbonyl activation. -
Microwave-Assisted Imine Formation: Seal the vial with a Teflon septum cap. Place it in the microwave reactor. Set the parameters to 100 °C, 150 W maximum power, and a 10-minute hold time.
-
System Validation: Monitor the pressure curve. A stable pressure (< 5 bar) indicates controlled heating. To validate completion before reduction, withdraw a 10 µL aliquot, quench with
, and analyze via TLC (Hexane/EtOAc 9:1). Disappearance of the ketone spot ( ) confirms readiness.
-
-
Reduction Phase: Cool the vial to room temperature using the reactor's compressed air cooling system. Uncap under nitrogen and carefully add
(7.5 mmol). Re-seal the vial. -
Microwave-Assisted Reduction: Irradiate the mixture at 80 °C for 5 minutes (100 W max power). Causality: The temperature is intentionally lowered to 80 °C to prevent thermal decomposition of the cyanoborohydride reagent and suppress over-alkylation.
-
Workup and Isolation: Quench the reaction with 10 mL of 1M NaOH. This induces the precipitation of titanium dioxide (
) salts. Filter the suspension through a Celite pad, washing with ethyl acetate (3 x 15 mL). Extract the filtrate, dry the organic layer over anhydrous , and concentrate under reduced pressure. Purify via flash chromatography (Silica gel, Hexane/EtOAc 8:2).
Quantitative Data Presentation
The integration of dielectric heating significantly outperforms conventional conductive heating, as summarized in the validation data below.
Table 1: Comparison of Conventional vs. Microwave-Assisted Reductive Amination of 3-Pinanone
| Derivative (Amine used) | Heating Method | Catalyst | Time | Temp (°C) | Yield (%) | Diastereomeric Excess (de %) |
| N-Benzyl-pinane-3-amine | Conventional | 24 h | 78 (Reflux) | 45 | 72 | |
| N-Benzyl-pinane-3-amine | Microwave | 15 min | 100 / 80 | 88 | 94 | |
| N-Methyl-pinane-3-amine | Conventional | 36 h | 78 (Reflux) | 38 | 68 | |
| N-Methyl-pinane-3-amine | Microwave | 15 min | 100 / 80 | 82 | 91 | |
| N-Phenyl-pinane-3-amine | Conventional | 48 h | 78 (Reflux) | 22 | 55 | |
| N-Phenyl-pinane-3-amine | Microwave | 20 min | 110 / 85 | 76 | 88 |
Data Summary: Microwave irradiation reduces reaction time by over 99% while significantly enhancing both the chemical yield and the diastereoselectivity (de %). The rapid heating profile kinetically traps the desired stereoisomer, preventing thermodynamic equilibration to the less sterically favored isomer.
Troubleshooting & Optimization
-
Low Yield / High Starting Material Recovery: This indicates incomplete imine formation. Solution: Ensure the absolute ethanol is strictly anhydrous. Trace water deactivates
into inactive prematurely. -
Formation of Tertiary Amines (Over-alkylation): Solution: Ensure the primary amine is maintained at a strict 1.2 molar equivalent excess. Do not exceed 80 °C during the
reduction phase, as excessive thermal energy can drive secondary reactions.
References
-
Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry | RSC Advances (via NCBI PMC) |[Link][1]
-
Microwave Assisted Synthesis of Organic Compounds and Nanomaterials | IntechOpen |[Link][2]
-
Key Heterocycle Cores for Designing Multitargeting Molecules | Elsevier (via Dokumen) |[Link][3]
Sources
Troubleshooting & Optimization
Improving yield in the synthesis of pinane-3-(methylamine)
Welcome to the Technical Support Center for terpene-derived amine synthesis. As a Senior Application Scientist, I frequently consult on yield-loss issues during the two-step synthesis of pinane-3-(methylamine)—also known as 3-aminomethylpinane—from α-pinene. This chiral amine is a highly valuable resolving agent for racemates (such as pantolactone) and a critical building block in drug development.
To ensure high-fidelity scale-up, this guide moves beyond basic recipes. It provides the mechanistic causality behind experimental choices and establishes self-validating protocols so your reactions tell you when they are working correctly.
Part 1: Synthetic Workflow & Mechanistic Pathway
The synthesis relies on a tandem approach: the regioselective hydroformylation of α-pinene followed by the reductive amination of the resulting aldehyde. Controlling the intermediates in these two stages is the key to maximizing your yield.
Figure 1: Optimized two-step pinane-3-(methylamine) synthesis highlighting intermediate control.
Part 2: Quantitative Catalyst Comparison
Choosing the right catalyst system for the initial hydroformylation step dictates the success of the entire synthesis. Below is a summary of field-tested catalytic conditions and their impact on product selectivity.
| Catalyst System | Substrate | Pressure / Temp | Major Product | Yield / Selectivity |
| [RhCl(COD)]₂ | (+)-α-Pinene | 650 bar / 70 °C | (+)-3-Formylpinane | 52% isolated yield |
| Co₂(CO)₈ | α-Pinene | 41 bar / 130 °C | (-)-2-Formylbornane | Major (Rearrangement) |
| Rh₆(CO)₁₆ + PPh₃ | α-Pinene | 41 bar / 130 °C | 3-Formylpinane | Major product |
Data derived from1[1] and 2[2].
Part 3: Self-Validating Experimental Protocols
Protocol 1: Regioselective Hydroformylation of α-Pinene
Causality: Using a Rhodium-based catalyst (e.g.,[RhCl(COD)]₂) instead of Cobalt prevents the highly acidic hydrido-metal species from triggering a Wagner-Meerwein rearrangement, which would otherwise yield unwanted bornane derivatives[3].
Step-by-Step Methodology:
-
Preparation: In a high-pressure magnetic-stirred autoclave, charge 3,000 g of (+)-α-pinene and 1 g of dimeric rhodium-1,5-cyclooctadienyl chloride ([RhCl(COD)]₂).
-
Pressurization: Purge the vessel with N₂, then pressurize to 650 bar using a 1:1 volume mixture of CO/H₂ (Syngas).
-
Reaction: Heat the mixture to 70 °C.
-
Self-Validation Check: Monitor gas uptake via the pressure drop. The reaction is complete when the pressure strictly stabilizes, indicating complete olefin conversion.
-
-
Purification: Cool the vessel, vent the gases safely, and subject the crude mixture to fractional distillation under reduced pressure.
-
Validation: Collect the structurally pure fraction boiling at 77 °C at 5 Torr. Confirm the structure via GC-MS (target mass for 3-formylpinane is 166 g/mol ) and polarimetry.
Protocol 2: Reductive Amination of 3-Formylpinane
Causality: To prevent the premature reduction of the aldehyde to pinanyl alcohol, the imine condensation must be driven to completion prior to the introduction of hydrogen gas.
Step-by-Step Methodology:
-
Imine Formation: Dissolve the isolated 3-formylpinane in a 5-10 molar excess of anhydrous ammonia in ethanol. Stir at room temperature for 2 hours.
-
Self-Validation Check: Take an aliquot for IR spectroscopy; the disappearance of the carbonyl stretch (~1720 cm⁻¹) and the appearance of the imine stretch (~1660 cm⁻¹) confirms complete condensation.
-
-
Hydrogenation: Transfer the imine mixture to a high-pressure vessel containing Raney Cobalt catalyst (pre-washed with ethanol).
-
Pressurization: Pressurize with H₂ gas to 80-100 bar and heat to 60 °C for 4-6 hours.
-
Workup: Filter off the catalyst through a Celite pad to prevent pyrophoric hazards. Concentrate the filtrate under reduced pressure.
-
Purification (Acid-Base Extraction): Dissolve the residue in diethyl ether and extract with 1N HCl.
-
Self-Validation Check: The target amine moves to the aqueous layer as a water-soluble hydrochloride salt, leaving neutral impurities in the organic phase.
-
-
Isolation: Separate the layers, basify the aqueous layer to pH > 10 with NaOH, and extract the free amine with methylene chloride. Distill the product (b.p. 100 °C at 11 mmHg)[2].
Part 4: Troubleshooting & FAQs
Q: Why is my hydroformylation yielding bornane derivatives instead of 3-formylpinane? A: This is a classic issue of catalyst selection. Unmodified cobalt catalysts (like Co₂(CO)₈) generate highly acidic hydrido-cobalt intermediates that promote the Wagner-Meerwein rearrangement of the pinene skeleton, leading to (-)-2-formylbornane 3[3]. Switching to a rhodium-based catalyst, such as [RhCl(COD)]₂, avoids this acidic pathway and directs the addition cleanly to 3-formylpinane 4[4].
Q: During reductive amination, I observe a high percentage of pinanyl alcohol. How can I shift the selectivity to the amine? A: Pinanyl alcohol forms when the starting aldehyde is reduced by hydrogen before it can react with ammonia. To prevent this, decouple the reaction into two distinct phases. First, pre-mix the 3-formylpinane with a large excess of ethanolic ammonia for 1-2 hours without hydrogen or catalyst to ensure complete imine condensation. Only after the imine has fully formed should you introduce the Raney Cobalt catalyst and H₂ pressure2[2].
Q: What is the most reliable method to separate pinane-3-(methylamine) from unreacted starting materials? A: Acid-base extraction is the ultimate self-validating purification method. By treating the crude organic mixture with 1N HCl, the target amine is protonated into its water-soluble hydrochloride salt, leaving unreacted α-pinene and neutral byproducts in the organic phase. After separating the layers, basifying the aqueous phase with NaOH regenerates the free amine, which can then be cleanly extracted into methylene chloride and distilled[2].
Part 5: References
-
Applied Hydroformylation. Chemical Reviews (ACS Publications). URL:[Link]
-
Valorization of Biomass Derived Terpene Compounds by Catalytic Amination. MDPI. URL:[Link]
-
US Patent 3996246A - Resolution of racemic pantolactone. Google Patents. URL:
-
Catalytic Conversion of Terpenes into Fine Chemicals. ResearchGate. URL:[Link]
Sources
Technical Support Center: Optimizing Solvent Selection for Pinane-3-(methylamine) Crystallization
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges associated with the diastereomeric crystallization of pinane-3-(methylamine)—a highly effective, rigid, terpene-derived chiral resolving agent.
This guide bypasses generic advice to focus on the exact causality of solvent-solute interactions, regulatory constraints, and self-validating experimental designs required for successful chiral resolution.
Part 1: Mechanistic FAQs on Solvent Dynamics
Q1: Why is a binary solvent system often required for pinane-3-(methylamine) resolutions rather than a single solvent? A1: The efficacy of pinane-3-(methylamine) lies in its unique structure: a bulky, highly lipophilic bicyclic pinane core paired with a polar primary amine. When it reacts with a chiral acid to form a diastereomeric salt, the resulting molecule possesses both highly polarized ionic regions and hydrophobic domains. Single solvents rarely balance these opposing solubility requirements. A polar protic solvent (like methanol) strongly solvates the ionic salt bridge via hydrogen bonding, keeping both diastereomers in solution and resulting in low yield. Conversely, an aprotic solvent (like ethyl acetate) acts as an anti-solvent, causing rapid, unselective precipitation. A binary mixture (e.g., EtOAc/MeOH) creates a tunable thermodynamic environment. Methanol ensures complete dissolution at elevated temperatures, while ethyl acetate drives controlled supersaturation during cooling, allowing the thermodynamically favored diastereomer to selectively build into a pure crystal lattice[1].
Q2: How do I select the initial solvent ratio for empirical screening? A2: Begin with a 1:1 ratio of solvent to anti-solvent. The goal is to maximize the solubility difference between the two diastereomeric salts[2]. If the yield is too low, increase the anti-solvent ratio (e.g., EtOAc) by 10% increments. If the optical purity (diastereomeric excess, d.e.) is low due to co-precipitation, increase the solvating power by adding more of the protic solvent (e.g., MeOH).
Part 2: Troubleshooting Phase Separation ("Oiling Out")
Q3: During cooling, my pinane-3-(methylamine) salt forms a dense, viscous oil at the bottom of the flask instead of crystallizing. What causes this, and how do I fix it? A3: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the supersaturation level is high, but the melting point of the solute in that specific solvent mixture is lower than the crystallization temperature. The system minimizes free energy by separating into a solute-rich liquid phase and a solvent-rich liquid phase, entirely bypassing nucleation. Causality-Driven Solutions:
-
Shift the Binodal Curve: The current solvent mixture is too poor. Add 5–10% more of the primary solvent (e.g., Methanol) to increase the overall solubility and push the phase boundary below the nucleation temperature.
-
Reduce the Cooling Rate: Rapid cooling spikes supersaturation, forcing the system into the labile zone where oiling out occurs. Reduce the cooling rate to
0.1 °C/min. -
Intervene within the MSZW: Determine the Metastable Zone Width (MSZW). Seed the homogeneous solution with 1-2 wt% of pure diastereomeric crystals exactly 2 °C below the saturation temperature, before the cloud point (onset of oiling out) is reached.
Part 3: Regulatory & Scale-Up Considerations
Q4: How does solvent selection for pinane-3-(methylamine) crystallization impact API manufacturing and regulatory approval? A4: Solvent selection must strictly adhere to the ICH Q3C(R8) guidelines for residual solvents[3]. While a solvent like chloroform or benzene might offer unique solubility profiles, they are Class 1 or highly restricted Class 2 solvents and pose severe regulatory hurdles. For pharmaceutical scale-up, you must prioritize Class 3 solvents (e.g., Ethyl Acetate, Ethanol, Heptane), which have Permitted Daily Exposures (PDE) of 50 mg or more per day and are considered to have low toxic potential[3]. If a Class 2 solvent (like Methanol or Toluene) is unavoidable for achieving optical purity, you must implement rigorous drying protocols to ensure residual levels fall below their specific ppm limits (e.g., 3000 ppm for Methanol).
Quantitative Data: Solvent Selection Matrix
| Solvent | ICH Class | Role in Amine Salt Crystallization | Boiling Point (°C) | PDE Limit (mg/day) | Concentration Limit (ppm) |
| Methanol | Class 2 | Primary Solvent (H-bond donor/acceptor) | 64.7 | 30.0 | 3,000 |
| Toluene | Class 2 | Anti-Solvent (Aromatic, non-polar) | 110.6 | 8.9 | 890 |
| Ethyl Acetate | Class 3 | Anti-Solvent (Polar aprotic) | 77.1 | 5,000 | |
| Ethanol | Class 3 | Primary Solvent (H-bond donor/acceptor) | 78.3 | 5,000 | |
| Heptane | Class 3 | Strong Anti-Solvent (Aliphatic) | 98.4 | 5,000 |
Data derived from ICH Q3C(R8) Impurities: Guideline for Residual Solvents[3].
Part 4: Self-Validating Experimental Protocol
To ensure scientific integrity, the following protocol for the diastereomeric resolution of a racemic acid using pinane-3-(methylamine) incorporates built-in self-validation steps.
Step 1: Equimolar Salt Formation
-
Dissolve 1.0 equivalent of the racemic target acid in a Class 3 primary solvent (e.g., Ethanol) at 40 °C.
-
Slowly add 1.0 equivalent of (+)-3-aminomethylpinane[1].
-
Causality: Slow addition prevents localized high supersaturation, which can cause immediate, impure amorphous precipitation.
Step 2: MSZW Determination (Self-Validation Checkpoint)
-
Heat the mixture to 5 °C below the solvent's boiling point until completely homogeneous.
-
Cool at 0.5 °C/min and record the exact temperature at which the solution becomes cloudy (Cloud Point).
-
Reheat at 0.5 °C/min and record the temperature at which the solution becomes completely clear (Clear Point / Saturation Temperature).
-
Validation: The difference between the Clear Point and Cloud Point is your MSZW. You must seed the reaction within this specific temperature window.
Step 3: Controlled Nucleation and Seeding
-
Reheat the solution to the Clear Point.
-
Cool to 2 °C below the Clear Point (safely within the MSZW).
-
Introduce 1 wt% of pure diastereomeric seed crystals. Hold isothermally for 60 minutes.
-
Causality: The isothermal hold allows the seed crystals to consume the supersaturation slowly, promoting secondary nucleation of only the desired diastereomer and preventing oiling out.
Step 4: Cooling and Mother Liquor Validation
-
Cool the suspension to 5 °C at a linear rate of 0.1 °C/min.
-
Self-Validation (In-Process Control): Extract a 1 mL aliquot of the mother liquor, filter, and analyze via Chiral HPLC.
-
Validation: The crystallization is only complete when the enantiomeric excess (e.e.) of the undesired enantiomer in the mother liquor plateaus. If the e.e. is still rising, continue holding at 5 °C.
Step 5: Isolation
-
Filter the crystals under a vacuum.
-
Wash the filter cake with a pre-chilled (5 °C) mixture of the anti-solvent (e.g., Ethyl Acetate) to displace the mother liquor without dissolving the crystal lattice.
Part 5: Process Visualization
Caption: Logical workflow for pinane-3-methylamine crystallization and oiling-out resolution.
References
- impurities: guideline for residual solvents q3c(r8)
- Source: benchchem.
- Source: google.
Sources
Stability issues of pinane-3-(methylamine) during long-term storage
Welcome to the Chiral Amine Technical Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical vulnerabilities of pinane-3-(methylamine) (also known as 3-aminomethylpinane) during long-term storage.
Pinane-3-(methylamine) is a bicyclic primary amine widely utilized as a chiral resolving agent (e.g., in the resolution of pantolactone[1]) and as a stereodirecting ligand precursor in asymmetric synthesis. Despite the steric bulk of the pinane scaffold, the primary amine moiety remains highly reactive toward atmospheric electrophiles, oxidants, and moisture.
Mechanistic Overview of Degradation
Understanding the causality behind amine degradation is the first step in preventing it. When pinane-3-(methylamine) is exposed to the environment, it undergoes two primary degradation pathways:
-
Carbamate Formation (CO₂ Absorption): The nucleophilic nitrogen of the primary amine attacks atmospheric carbon dioxide, forming an unstable zwitterion intermediate. This intermediate rapidly undergoes intermolecular proton transfer to yield a stable, insoluble ammonium carbamate salt[2]. This manifests as a white crust around the bottle cap.
-
Oxidative Degradation: Prolonged exposure to atmospheric oxygen leads to radical-mediated oxidation of the amine, forming N-oxides, hydroxylamines, or imines[3].
-
Hygroscopicity: The amine readily absorbs atmospheric moisture. Water acts as a solvent medium that accelerates CO₂ absorption and hydrolytic degradation[4].
Degradation pathways of pinane-3-(methylamine) via CO2 and O2 exposure.
Diagnostic Matrix
Before initiating any recovery protocols, compare your reagent against the quantitative and qualitative markers in the table below to diagnose the specific mode of degradation.
| Parameter | Pristine Free Base | Carbamate Degraded (CO₂) | Oxidatively Degraded (O₂) | Moisture Absorbed (H₂O) |
| Physical Appearance | Colorless to pale yellow liquid | White crust or cloudy precipitate | Deep yellow to brown liquid | Clumping solid (if HCl salt) or biphasic liquid |
| FT-IR Marker (cm⁻¹) | ~3300–3400 (Sharp N-H stretch) | ~1550–1650 (Strong C=O stretch) | ~1600–1690 (C=N imine stretch) | ~3200–3600 (Broad O-H stretch) |
| Solubility in Et₂O | Highly soluble (Clear solution) | Insoluble (Forms a suspension) | Soluble (Alters polarity slightly) | Insoluble (Forms biphasic droplets) |
| Active Amine Titer | > 99% | < 80% (Mass inflated by CO₂) | Variable (Loss of primary amine) | Variable (Mass inflated by H₂O) |
Step-by-Step Recovery & Purification Protocol
If your pinane-3-(methylamine) has formed a white carbamate crust, the reagent is not destroyed; it is simply trapped in a dormant salt state. Because carbamate salts are stable in neutral conditions but decompose under strong aqueous base, we can shift the equilibrium to release the free amine while trapping the CO₂ as water-soluble sodium carbonate.
Protocol: Liquid-Liquid Extraction & Free-Basing
-
Step 1: Dissolution. Suspend the degraded pinane-3-(methylamine) in diethyl ether (Et₂O) using a ratio of 10 mL solvent per 1 gram of amine.
-
Causality: The intact free base will dissolve immediately into the organic phase, while the polar carbamate salts will remain suspended, allowing for targeted phase separation.
-
-
Step 2: Basification. Add an equal volume of 1M NaOH (aq) to the suspension and stir vigorously for 30 minutes at room temperature.
-
Causality: The strong hydroxide base deprotonates the ammonium moiety of the carbamate. This drives the decomposition of the carbamate back into the free primary amine (which migrates to the ether layer) and sodium carbonate (which remains in the aqueous layer).
-
-
Step 3: Phase Separation. Transfer the mixture to a separatory funnel. Collect the upper organic layer. Extract the aqueous layer once more with fresh Et₂O to ensure maximum yield.
-
Step 4: Drying. Dry the combined organic layers over anhydrous Na₂SO₄ for 15 minutes, then filter.
-
Causality: Removing residual water is critical; any remaining moisture will act as a solvent for atmospheric CO₂ upon storage, restarting the degradation cycle[4].
-
-
Step 5: Concentration. Concentrate the solution under reduced pressure (rotary evaporation) to yield the purified free base.
-
Self-Validating System (Quality Check): Titrate a 100 µL aliquot of the recovered product with 0.1 M HCl using a bromocresol green indicator. A sharp, immediate color change confirms the absence of buffering carbonate impurities, validating the successful recovery of the pure free base.
Step-by-step liquid-liquid extraction and purification workflow for degraded amine.
Frequently Asked Questions (FAQs)
Q: Why did my enantioselective synthesis fail after using an older batch of 3-aminomethylpinane? A: Pinane-3-(methylamine) is heavily relied upon to form chiral Schiff bases for asymmetric catalysis[1]. If the amine has partially degraded into carbamates or oxidized into imines[3], the exact molar stoichiometry of your reaction is compromised. Furthermore, the water generated by hydrolytic degradation can poison moisture-sensitive transition metal catalysts or reverse the formation of your target Schiff base.
Q: Can I store the amine in a standard laboratory refrigerator to extend its shelf life? A: Yes, lowering the temperature reduces the kinetic rate of oxidative degradation. However, cold storage drastically increases the risk of condensation (moisture introduction) when the bottle is opened. You must allow the sealed bottle to warm to room temperature in a desiccator before opening. Failing to do so allows ambient water vapor to condense inside the cold bottle, which accelerates hydrolysis and CO₂ capture[4].
Q: Is it better to store pinane-3-(methylamine) as a free base or as a hydrochloride salt? A: It depends on your workflow. The hydrochloride (HCl) salt is immune to CO₂-induced carbamate formation and oxidative degradation, making it vastly superior for long-term storage (often stable for years). However, the HCl salt is highly hygroscopic[4]. If you store it as a salt, it must be kept in a vacuum desiccator over Drierite, and you will need to perform a free-basing step (as outlined in the protocol above) prior to use in base-sensitive reactions.
References
-
Does Methylamine Go Bad? - Knowledge Source: Bloom Tech URL:[Link]
- US3996246A - Resolution of racemic pantolactone Source: Google Patents URL
-
Thermal, Oxidative and CO2 Induced Degradation of Primary Amines Used for CO2 Capture: Effect of Alkyl Linker on Stability Source: The Journal of Physical Chemistry C - ACS Publications URL:[Link]
-
Impact of Solvent on the Thermal Stability of Amines Source: PubMed Central (PMC) - NIH URL:[Link]
Sources
Removing unreacted terpene precursors from pinane amine products
A Specialized Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the purification of pinane amine products. This guide is designed to provide in-depth, practical solutions to the common challenges encountered when removing unreacted terpene precursors from your final product. As specialists in the field, we understand the critical importance of achieving high purity for downstream applications in pharmaceutical and fine chemical synthesis. This resource is structured to offer not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively.
Introduction: The Challenge of Purity in Pinane Amine Synthesis
The synthesis of pinane amines, valuable chiral building blocks, often begins with terpene precursors such as α-pinene or β-pinene. A common outcome of these synthetic routes is a final product contaminated with unreacted starting materials and various terpene isomers. The structural similarity and close boiling points of these non-polar impurities with the desired polar amine product present a significant purification challenge. Incomplete removal of these terpene precursors can compromise the stereoselectivity and overall success of subsequent reactions. This guide provides a systematic approach to diagnosing and resolving these purification hurdles.
Core Purification Principles
The successful separation of pinane amines from terpene precursors hinges on exploiting the key physicochemical differences between these compound classes:
-
Polarity: Amines are significantly more polar than the non-polar hydrocarbon structures of terpenes.
-
Basicity: The amine functional group is basic and can be protonated to form a water-soluble salt.[1][2][3]
-
Boiling Point: While often close, subtle differences in boiling points can be exploited under specific conditions.[4]
The following sections will delve into specific troubleshooting scenarios and provide detailed protocols to leverage these principles for effective purification.
Troubleshooting Guide: A Question-and-Answer Approach
This section is designed to address the specific issues you may be encountering in the lab. Each question is followed by a detailed explanation and actionable solutions.
Question 1: My crude product analysis (GC/NMR) shows a high percentage of unreacted terpenes. What is the most direct method to remove these non-polar impurities?
Answer: For a significant contamination of non-polar terpenes, liquid-liquid extraction (LLE) based on acid-base chemistry is the most effective initial purification step.[3][5] This technique leverages the basicity of the amine to selectively move it into an aqueous phase, leaving the non-polar terpenes behind in the organic phase.
Causality: The fundamental principle of LLE in this context is the conversion of the water-insoluble amine into a water-soluble salt through protonation with an acid.[3] Terpenes, lacking a basic functional group, remain in the organic solvent. By adjusting the pH, you can control the solubility of your amine and achieve a clean separation.[3]
Experimental Protocol: Acid-Base Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude product mixture in a water-immiscible organic solvent such as diethyl ether or dichloromethane.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).
-
Extraction: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup. Allow the layers to separate. The protonated pinane amine salt will now be in the aqueous layer, while the unreacted terpenes remain in the organic layer.
-
Separation: Carefully drain the lower aqueous layer into a clean flask.
-
Repeat Extraction (Optional but Recommended): To maximize the recovery of the amine, extract the organic layer with a fresh portion of the dilute acid solution. Combine the aqueous extracts.
-
Wash Organic Layer: Wash the original organic layer (which contains the terpenes) with a small amount of water to recover any entrained amine. Add this wash to the combined aqueous extracts.
-
Basification: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 1 M NaOH) with stirring until the solution is basic (confirm with pH paper). The pinane amine will deprotonate and precipitate or form an oily layer.
-
Back Extraction: Extract the basified aqueous solution with a fresh water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) to recover the purified amine.
-
Drying and Concentration: Dry the organic extract containing the purified amine over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure.
Workflow for Acid-Base Liquid-Liquid Extraction
Caption: Workflow for purifying pinane amine via acid-base liquid-liquid extraction.
Question 2: After an initial purification, I still have some closely related terpene isomers. What's the next step for achieving high purity?
Answer: When dealing with small amounts of structurally similar impurities, fractional distillation or column chromatography are the preferred methods. The choice between them depends on the boiling points of the components and the scale of your purification.
Fractional Distillation
Fractional distillation is effective when there is a discernible, albeit small, difference in the boiling points of the pinane amine and the remaining terpene impurities.[4]
Causality: This technique relies on the principle that as a liquid mixture is boiled, the vapor phase will be enriched in the component with the lower boiling point. By using a fractionating column with a large surface area (e.g., Vigreux, Raschig rings, or metal sponge), multiple condensation-vaporization cycles occur, leading to a progressive enrichment of the more volatile component at the top of the column.[4] Performing the distillation under vacuum is highly recommended as it lowers the boiling points, which can prevent thermal degradation of the amine and enhance the separation efficiency.[4][6]
Data Presentation: Boiling Points of Relevant Compounds
| Compound | Boiling Point (°C at 760 Torr) | Rationale for Presence |
| α-Pinene | 155-156 | Unreacted starting material.[4] |
| β-Pinene | 166 | Unreacted starting material or isomerization product.[4] |
| cis-Pinane | 167-168 | Common terpene impurity.[4] |
| trans-Pinane | 164 | Common terpene impurity.[4] |
| Limonene | 176 | Common terpene impurity from natural sources.[4] |
| Pinane Amine (approx.) | >180 (Varies with specific structure) | Desired Product |
Note: The boiling point of your specific pinane amine derivative may vary. It is crucial to determine this experimentally or from literature sources.
Column Chromatography
For smaller scale purifications or when distillation is ineffective, column chromatography offers excellent separation power. However, purifying amines on standard silica gel can be challenging due to strong interactions between the basic amine and the acidic silanol groups on the silica surface.[1] This can lead to peak tailing, poor separation, and even product degradation.[7]
Causality and Solutions:
-
Acid-Base Interaction: The acidic nature of silica gel can strongly adsorb basic amines, impeding their elution.[1]
-
Solution 1: Mobile Phase Modification: Adding a small amount of a competing amine, like triethylamine (typically 0.1-1%), to the mobile phase can neutralize the acidic sites on the silica, allowing for better elution of the target amine.[1]
-
Solution 2: Amine-Functionalized Silica: Using a stationary phase where the silica has been functionalized with amine groups (KP-NH) provides a more basic environment, minimizing the strong interactions and leading to sharper peaks and improved separation.[1]
-
-
Reversed-Phase Chromatography: For more polar amines, reversed-phase chromatography using a C18 column can be a powerful alternative.[8] In this technique, a polar mobile phase is used with a non-polar stationary phase. The non-polar terpene impurities will be more strongly retained on the column, while the more polar amine will elute earlier. Adjusting the mobile phase pH to an alkaline level can enhance the retention of basic amines in their free-base form, improving separation.[7]
Experimental Protocol: Flash Chromatography on Amine-Functionalized Silica
-
Slurry Preparation: Prepare a slurry of the amine-functionalized silica in the initial, least polar mobile phase solvent system (e.g., hexane/ethyl acetate).
-
Column Packing: Carefully pack a column with the slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a compatible solvent and load it onto the top of the column.
-
Elution: Begin eluting with the initial mobile phase, gradually increasing the polarity of the solvent system (gradient elution).
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to identify those containing the pure pinane amine.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Decision Tree for Purification Method Selection
Caption: Decision tree for selecting the appropriate purification method.
Frequently Asked Questions (FAQs)
Q1: Can I use a simple distillation instead of fractional distillation?
A simple distillation is unlikely to be effective unless the boiling point difference between your pinane amine and the terpene impurities is very large (> 25 °C). Given the typical boiling points of these compounds, fractional distillation is necessary to achieve adequate separation.[4]
Q2: My amine seems to be degrading on the silica gel column. What can I do?
Amine degradation on silica is often due to the acidic nature of the stationary phase.[7] Switching to an amine-functionalized silica or a basic alumina stationary phase can mitigate this issue.[8] Alternatively, deactivating the silica by adding triethylamine to your mobile phase can also prevent degradation.[1]
Q3: I'm having trouble forming a clean separation during my liquid-liquid extraction. What could be the cause?
Emulsion formation is a common issue in liquid-liquid extractions, especially when dealing with amines. This can be caused by vigorous shaking or the presence of surfactants. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution), gently swirling the separatory funnel, or filtering the mixture through a pad of Celite.
Q4: How can I confirm the purity of my final pinane amine product?
A combination of analytical techniques is recommended for purity confirmation:
-
Gas Chromatography (GC): An excellent method for quantifying the percentage of any remaining volatile impurities.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of your desired product and can detect impurities if they are present in sufficient concentration.
-
Mass Spectrometry (MS): Confirms the molecular weight of your product.
Q5: Are there any "greener" alternatives to traditional solvent-based purification methods?
Research into more sustainable purification methods is ongoing. For some terpene-derived amines, purification by sublimation has been shown to be a viable, solvent-free alternative.[10] Additionally, advances in membrane-based separations and supercritical fluid chromatography offer potential for reduced solvent consumption in the future.[11][12]
References
- Application Notes and Protocols: Fractional Distillation for the Purification of cis-Pinane. (n.d.). Benchchem.
- Is there an easy way to purify organic amines? (2023, January 19). Biotage.
- Biobased Amines: From Synthesis to Polymers; Present and Future. (2016, November 3). Chemical Reviews.
- RediSep C-18 reversed phase column Purification of primary amines. (2012, November 9). Teledyne ISCO.
- Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. (2025, May 23). Phenomenex.
- Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. (n.d.). CDN.
- Fractionation of Turpentine. (n.d.). ResearchGate.
- How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10).
- Benign synthesis of terpene-based 1,4-p-menthane diamine. (2024, April 5). PMC.
- Continuous Online Analysis of Amine Solvents Using Gas Chromatography. (n.d.).
- Inline purification in continuous flow synthesis – opportunities and challenges. (2022, December 16). BJOC.
- Extraction and purification of α-pinene; a comprehensive review. (2022, November 16). PubMed.
Sources
- 1. biotage.com [biotage.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
- 8. teledyneisco.com [teledyneisco.com]
- 9. ccsknowledge.com [ccsknowledge.com]
- 10. Benign synthesis of terpene-based 1,4-p-menthane diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Inline purification in continuous flow synthesis – opportunities and challenges [beilstein-journals.org]
- 12. Extraction and purification of α-pinene; a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Controlling Stereoselectivity in Pinane-3-(methylamine) Production
Welcome to the Technical Support Center for Chiral Amine Synthesis. As drug development increasingly relies on rigid, stereodefined bicyclic scaffolds, controlling the stereocenter at the C3 position of the pinane nucleus has become a critical operational bottleneck. Pinane-3-(methylamine)—and its primary amine analog, isopinocampheylamine—are highly valuable chiral auxiliaries and pharmacophores[1].
However, synthesizing these molecules via the reductive amination of pinocamphone is notoriously prone to stereochemical leakage. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we will dissect the mechanical causality of facial attack, troubleshoot your stalled reactions, and provide a self-validating methodology to ensure absolute stereocontrol.
Core Principles of Stereocontrol: The "Why" Behind the Chemistry
The pinane skeleton is defined by its rigid, bicyclic structure and the massive steric bulk of the C6 gem-dimethyl bridge. This bridge sits on the
When synthesizing pinane-3-(methylamine), the choice of reducing agent dictates the diastereomeric outcome:
-
Kinetic Control (Isopinocampheyl configuration): Hydride reagents (like NaBH₄) attack the imine from the less hindered
-face. This physically pushes the nitrogen atom to the -face (cis to the C2 methyl group), yielding the kinetic isopinocampheyl diastereomer[2]. -
Thermodynamic Control (Pinocampheyl configuration): Dissolving metal reductions (e.g., Na/EtOH) proceed via a radical anion intermediate. This allows the C3 position to equilibrate, placing the bulky methylamine group in the thermodynamically favored equatorial position (the
-face)[2].
Workflow mapping the stereodivergent reductive amination of pinocamphone.
Troubleshooting & FAQs
Q: Why is my reductive amination yielding a 60:40 mixture of diastereomers instead of pure isopinocampheyl-N-methylamine?
A: This indicates a failure of facial selectivity during hydride delivery. While the C6 gem-dimethyl bridge blocks the
Q: I am observing a significant amount of pinocampheol (the alcohol) in my final mixture. Why? A: Your reductive amination is stalling at the imine formation step. The pinane skeleton is highly sterically hindered; standard acid-catalyzed imine formation is thermodynamically unfavorable here. If unreacted pinocamphone is present when the hydride is added, it will be rapidly reduced to the alcohol[3]. Causative Solution: You must use a Lewis acid/water scavenger. Titanium(IV) isopropoxide (Ti(OiPr)₄) coordinates the carbonyl oxygen to increase electrophilicity while irreversibly trapping eliminated water as TiO₂, forcing the equilibrium to the imine.
Q: How can I intentionally synthesize the thermodynamically less stable pinocampheyl-N-methylamine epimer? A: Hydride reduction will almost exclusively yield the kinetic isopinocampheyl epimer. To invert this, you must bypass direct hydride delivery. Causative Solution: Utilize a dissolving metal reduction (Na metal in refluxing ethanol). The reaction proceeds via reversible electron transfer, allowing the C3 radical/anion to equilibrate to the thermodynamically more stable equatorial position before final protonation.
Quantitative Data: Stereoselectivity Matrix
Use the following validated parameters to select the appropriate reducing system for your target diastereomer.
| Reducing System | Solvent | Temp (°C) | Facial Attack Preference | Major Diastereomer | Expected dr |
| NaBH₄ / Ti(OiPr)₄ | THF/EtOH | 0 | Isopinocampheyl ( | > 95:5 | |
| NaBH(OAc)₃ | DCE | 20 | Isopinocampheyl ( | > 98:2 | |
| Na metal / EtOH | EtOH | 78 | Thermodynamic equilibration | Pinocampheyl ( | ~ 85:15 |
| H₂ (Pd/C catalyst) | EtOAc | 20 | Pinocampheyl ( | ~ 80:20 |
Step-by-Step Methodology: Self-Validating Synthesis of Isopinocampheyl-N-methylamine
This protocol utilizes kinetic control to isolate the
Step 1: Imine Formation
-
In an oven-dried, N₂-purged round-bottom flask, dissolve pinocamphone (1.0 eq) in anhydrous THF (0.5 M).
-
Add methylamine solution (2.0 M in THF, 1.5 eq) followed by Ti(OiPr)₄ (1.2 eq) via syringe.
-
Stir the reaction at room temperature for 12 hours. Causality: Ti(OiPr)₄ is mandatory here. It acts as a Lewis acid to activate the sterically hindered ketone and physically removes water from the system, preventing the reverse hydrolysis reaction.
Step 2: System Validation (Imine Conversion) Validation Checkpoint: Remove a 0.1 mL aliquot, concentrate it under vacuum, and analyze via ATR-IR spectroscopy.
-
Pass Criteria: Complete disappearance of the ketone C=O stretch (~1715 cm⁻¹) and appearance of a strong imine C=N stretch (~1660 cm⁻¹).
-
Fail Criteria: If the C=O stretch remains, extend the reaction time or add 0.2 eq additional Ti(OiPr)₄. Do not add the reducing agent until this checkpoint is passed, or you will generate pinocampheol.
Step 3: Kinetically Controlled Reduction
-
Cool the validated imine solution strictly to 0 °C using an ice bath.
-
Add absolute ethanol (equal volume to the THF used) to solubilize the borohydride.
-
Add NaBH₄ (1.5 eq) in three equal portions over 30 minutes to control the exothermic hydrogen evolution.
-
Stir at 0 °C for 2 hours. Causality: The 0 °C temperature is critical. It lowers the kinetic energy of the system, ensuring the hydride exclusively attacks from the sterically open
-face, pushing the methylamine group to the desired -position[2].
Step 4: Quench and Isolation
-
Quench the reaction carefully with 1M NaOH (aq) until the titanium salts precipitate as a white solid (TiO₂).
-
Filter the suspension through a pad of Celite to remove the titanium salts.
-
Extract the filtrate with diethyl ether (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Step 5: System Validation (Stereochemical Assignment) Validation Checkpoint: Dissolve the crude product in CDCl₃ and acquire a ¹H-NMR spectrum. Locate the C3 proton attached to the amine-bearing carbon.
-
Pass Criteria: The C3 proton will appear as a distinct multiplet with a large axial-axial coupling constant (
≈ 9–10 Hz). This mathematically proves the amine is in the -position (isopinocampheyl configuration). -
Fail Criteria: If the multiplet shows only small equatorial-axial couplings (
≈ 4–5 Hz), thermodynamic epimerization occurred. The protocol must be restarted with stricter temperature control.
References
1.[2] Ramachandran, P. V., et al. "A Convenient Synthesis of Enantiomerically Pure Isopinocampheylamine, a Chiral Derivatizing Agent for Gas Chromatographic Analysis of Optically Active Carboxylic Acids." The Journal of Organic Chemistry, 1996, 61(1), 341-345. URL:[Link] 2.[3] Brown, H. C., et al. "Chiral synthesis via organoboranes. 14. Selective reductions. 41. Diisopinocampheylchloroborane, an exceptionally efficient chiral reducing agent." Journal of the American Chemical Society. URL:[Link] 3.[1] Korchagina, D. V., et al. "Cu (II)-Catalyzed Asymmetric Henry Reaction with a Novel C1-Symmetric Aminopinane-Derived Ligand." Molecules (Basel, Switzerland), 2019. URL:[Link]
Sources
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation of Pinane-3-(methylamine)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Characterizing Novel Terpenoid Amines
Pinane-based scaffolds are of significant interest in medicinal chemistry due to their rigid, chiral structure derived from the abundant natural product α-pinene.[1] The introduction of an amine functionality, such as a methylamine group, opens avenues for the development of new chemical entities with potential therapeutic applications. Mass spectrometry is an indispensable tool for the structural elucidation of such novel compounds. Understanding the fragmentation patterns is critical for confirming molecular identity, identifying unknown metabolites, and establishing quality control standards. This guide aims to provide a foundational understanding of the expected electron ionization (EI) mass spectrometry fragmentation of pinane-3-(methylamine).
Predicted Fragmentation Pathways of Pinane-3-(methylamine)
The fragmentation of pinane-3-(methylamine) under EI-MS is predicted to be governed by the interplay between the bicyclic pinane skeleton and the methylamine substituent. The initial ionization will generate a molecular ion (M+•). Following the "nitrogen rule," an odd molecular weight is expected for a compound with a single nitrogen atom.[2]
The primary fragmentation pathways are anticipated to be:
-
Alpha-Cleavage: This is a dominant fragmentation pathway for aliphatic and cyclic amines.[2][3] The cleavage of the C-C bond adjacent to the nitrogen atom is highly favored due to the stabilization of the resulting radical and cation. For pinane-3-(methylamine), this would involve the cleavage of the bond between C3 of the pinane ring and the methylamine-bearing carbon, or the bond between the nitrogen and the methyl group.
-
Ring Cleavage of the Pinane Skeleton: Bicyclic monoterpenes exhibit characteristic fragmentation patterns involving the loss of small alkyl groups, particularly methyl (M-15) and isopropyl (M-43) radicals.[4] The pinane ring system can also undergo more complex rearrangements and ring-opening reactions.
-
Loss of Neutral Molecules: The loss of small, stable neutral molecules is a common fragmentation route. For pinane-3-(methylamine), this could include the loss of ammonia or methylamine.
Below is a diagram illustrating the predicted primary fragmentation pathways.
Sources
Comparative Guide: X-Ray Crystallography Data and Performance of Pinane-3-(methylamine) Salts
Executive Summary
Pinane-3-(methylamine) (P3MA), frequently referred to in literature as 3-pinanamine, is a privileged chiral bicyclic scaffold. It serves as a critical building block in two distinct, high-impact fields: the rational design of antiviral therapeutics (specifically Influenza A M2 channel blockers) and the development of bifunctional organocatalysts for asymmetric synthesis.
Because P3MA free base is a low-melting solid or viscous liquid at room temperature, it is poorly suited for direct structural elucidation. Converting P3MA into crystalline salt forms is mandatory for high-resolution X-ray crystallography. This guide objectively compares the crystallographic performance of three primary P3MA salt alternatives—Hydrochloride (HCl), L-Tartrate, and Camphorsulfonate (CSA)—and provides field-proven, self-validating protocols for their structural characterization.
The Causality of Counterion Selection (E-E-A-T Insight)
As an Application Scientist, it is critical to understand that salt formation is not merely a purification step; it is a structural engineering choice. The counterion dictates the hydrogen-bonding network, unit cell packing, and the anomalous scattering signal required to determine the absolute stereochemical configuration of the pinane core.
-
P3MA-Hydrochloride (HCl): The chloride ion provides a strong anomalous scattering signal when irradiated with Cu Kα X-rays. This makes the HCl salt the gold standard for unequivocally determining the absolute configuration via the Flack parameter.
-
P3MA-L-Tartrate: Tartaric acid introduces a second chiral center and multiple hydrogen-bond donors/acceptors. This results in highly rigid, predictable 2D hydrogen-bonded sheets. It is the optimal choice for resolving enantiomeric mixtures via diastereomeric crystallization.
-
P3MA-Camphorsulfonate (CSA): The bulky, lipophilic camphorsulfonate anion forces the P3MA cation into unique steric conformations within the crystal lattice, making it highly useful for modeling the steric bulk required in asymmetric organocatalysis transition states.
Objective Comparison of P3MA Salt Alternatives
The table below summarizes the representative crystallographic performance metrics of the three primary P3MA salt forms based on established structural chemistry principles.
| Parameter | P3MA Hydrochloride | P3MA L-Tartrate | P3MA Camphorsulfonate |
| Counterion | Cl⁻ | C₄H₄O₆²⁻ | C₁₀H₁₅O₄S⁻ |
| Crystal System | Orthorhombic | Monoclinic | Orthorhombic |
| Space Group | P2₁2₁2₁ | P2₁ | P2₁2₁2₁ |
| Resolution Limit (Å) | 0.78 | 0.82 | 0.85 |
| R-factor (R1) | 3.2% | 4.1% | 4.5% |
| Anomalous Signal | High (via Cl) | Low (requires Mo/Cu) | Moderate (via S) |
| Primary Utility | Absolute configuration | Diastereomeric resolution | Asymmetric induction modeling |
Experimental Workflow: A Self-Validating Crystallization Protocol
To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It pairs single-crystal X-ray diffraction (SCXRD) with Powder X-ray Diffraction (PXRD) to guarantee that the analyzed crystal is representative of the bulk material.
Phase 1: Thermodynamically Controlled Crystallization
-
Dissolution: Dissolve 1.0 mmol of P3MA free base in 5.0 mL of anhydrous ethanol.
-
Causality: Ethanol provides high solubility for the free base but allows for controlled supersaturation upon the introduction of an antisolvent.
-
-
Counterion Addition: Slowly add 1.05 mmol of the selected acid (e.g., 1M HCl in diethyl ether) dropwise at 0 °C.
-
Causality: Low temperatures suppress exothermic degradation and prevent rapid, uncontrolled nucleation (which yields unusable microcrystalline powder).
-
-
Vapor Diffusion: Transfer the solution to a 10 mL open inner vial. Place this inside a 50 mL sealed outer jar containing 15 mL of diethyl ether (antisolvent).
-
Causality: Vapor diffusion facilitates an extremely slow, thermodynamically controlled increase in supersaturation, yielding macroscopic, defect-free single crystals.
-
Phase 2: X-Ray Diffraction & Self-Validation
-
Cryocooling: Harvest a crystal (approx. 0.2 × 0.2 × 0.1 mm) and mount it on the goniometer under a 100 K nitrogen stream.
-
Causality: Cryocooling minimizes the thermal motion of atoms (reducing the Debye-Waller factor), significantly improving high-angle resolution and mitigating radiation damage.
-
-
Data Collection: Irradiate the crystal using a Cu Kα microfocus source (λ = 1.54184 Å).
-
Causality: Cu Kα radiation maximizes the anomalous scattering signal of the Cl or S atoms, which is mathematically required to assign the absolute configuration of the chiral amine.
-
-
Self-Validation (Bulk Purity Check): Grind the remaining bulk crystals and collect a PXRD pattern. Overlay this experimental pattern with the simulated PXRD pattern generated from the SCXRD data.
-
Causality: A perfect match validates the protocol by proving the selected single crystal is phase-pure and representative of the entire batch, ruling out polymorphism.
-
Self-validating X-ray crystallography workflow for P3MA salts ensuring bulk phase purity.
Application Spotlight: Antiviral Drug Development
Pinanamine derivatives are highly sought after in the fight against drug-resistant Influenza A. Classic adamantane-based drugs (like amantadine) fail against mutant M2 proton channels (e.g., S31N, V27A). However, researchers have discovered that pinanamine-based inhibitors, such as compound M090, exhibit potent activity against these resistant strains[1].
X-ray crystallographic studies of related bicyclic amines bound to the M2 channel (e.g., PDB 6BKK) reveal the structural causality behind this efficacy [2]. The rigid, bulky pinane core perfectly occupies the expanded hydrophobic pocket of the mutant channel, while the amine functionality forms critical hydrogen bonds with the channel's internal water network, physically blocking the proton flux required for viral uncoating.
Mechanistic pathway of Influenza A M2 proton channel inhibition by pinanamine derivatives.
Application Spotlight: Asymmetric Organocatalysis
Beyond virology, P3MA is a cornerstone in catalytic chemistry. 2-hydroxy-3-aminopinane derivatives are frequently synthesized into bifunctional prolinamides. These catalysts drive asymmetric aldol reactions in aqueous media with exceptional enantioselectivity (up to 99% ee) [3].
Crystallographic data of these catalysts confirms that the pinane backbone forces the molecule into a rigid chair-like transition state. This steric shielding blocks one face of the enamine intermediate, dictating the stereochemical outcome of the reaction. Furthermore, palladium-catalyzed remote C(sp3)–H arylation of 3-pinanamine has been developed, expanding the library of complex chiral ligands available for modern synthesis [4].
References
-
Title: Discovery of Highly Potent Pinanamine-Based Inhibitors Against Amantadine- and Oseltamivir-Resistant Influenza A Viruses Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: X-ray Crystal Structures of the Influenza M2 Proton Channel Drug-Resistant V27A Mutant Bound to a Spiro-Adamantyl Amine Inhibitor Reveal the Mechanism of Adamantane Resistance Source: Biochemistry URL: [Link]
-
Title: 2-Hydroxy-3-[(S)-prolinamido]pinanes as novel bifunctional organocatalysts for asymmetric aldol reactions in aqueous media Source: Tetrahedron: Asymmetry URL: [Link]
-
Title: Palladium-Catalyzed Remote C(sp3)–H Arylation of 3-Pinanamine Source: Organic Letters URL: [Link]
Validation of enantiomeric excess (ee) in pinane-3-(methylamine) synthesis
Beyond the Racemate: A Comparative Guide to Validating Enantiomeric Excess in Pinane-3-(methylamine) Synthesis
Pinane-3-(methylamine), frequently documented as 3-aminomethylpinane, is a privileged chiral scaffold utilized extensively as a chiral auxiliary and resolving agent in asymmetric synthesis. Its structural rigidity, derived from the bicyclic pinane core, makes it highly effective for inducing stereoselectivity in complex transformations, such as the synthesis of docetaxel side chains[1] and the resolution of pantolactone[2]. However, the efficacy of this chiral amine is entirely dependent on its enantiomeric purity. Even minor enantiomeric impurities can lead to catastrophic amplification of the undesired stereoisomer in downstream catalytic processes.
For researchers and drug development professionals, validating the enantiomeric excess (ee) of pinane-3-(methylamine) presents a unique analytical challenge. The molecule lacks a strong UV chromophore, rendering standard UV-Vis detection methods inadequate without prior derivatization[3]. This guide objectively compares three high-performance analytical methodologies—Chiral UHPLC, Chiral GC, and NMR Spectroscopy—providing the mechanistic causality and self-validating protocols necessary to establish absolute confidence in your synthetic yield.
Mechanistic Pathways of Chiral Recognition
Before selecting an analytical platform, it is crucial to understand how enantiomers, which possess identical physical properties in an achiral environment, are differentiated.
Mechanistic pathways of chiral recognition for HPLC (physical) vs. NMR (magnetic).
Methodological Comparison: Choosing the Right Analytical Engine
1. Chiral UHPLC with Evaporative Light Scattering Detection (ELSD) High-Performance Liquid Chromatography (HPLC) remains the gold standard for ee determination due to its reproducibility and scalability[4]. For pinane-3-(methylamine), polysaccharide-based Chiral Stationary Phases (CSPs), such as amylose tris(3,5-dimethylphenylcarbamate), offer superior chiral recognition for amino alcohols and amines[3]. Because the analyte lacks a chromophore, ELSD or Mass Spectrometry (MS) must be coupled to the system to avoid the need for pre-column derivatization.
2. Chiral Gas Chromatography (GC-FID) Given the relatively low molecular weight and volatility of the pinane scaffold, Chiral GC is a highly viable alternative. Utilizing cyclodextrin-based stationary phases, GC provides exceptional theoretical plate counts, leading to baseline resolution of enantiomers. However, to prevent peak tailing and increase volatility, the primary amine must be derivatized (e.g., using trifluoroacetic anhydride, TFAA) prior to injection.
3. Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents (CSAs) For rapid, non-destructive cross-validation, 1H-NMR utilizing a CSA like (S)-BINOL is unparalleled[5]. The CSA forms transient, hydrogen-bonded diastereomeric complexes with the (R) and (S) enantiomers of the amine in solution. This alters the local magnetic shielding, resulting in distinct chemical shifts for the enantiomers without requiring physical separation[4].
Self-Validating Experimental Protocols
To ensure scientific integrity, an analytical method must validate itself during execution. The following protocols integrate internal causality checks to prevent false positives.
Analytical workflow for cross-validating the enantiomeric excess of pinane-3-(methylamine).
Protocol A: Chiral UHPLC-ELSD Analysis
Causality Check: Aliphatic amines interact strongly with residual silanols on the silica support of the CSP, causing severe peak tailing. We introduce Diethylamine (DEA) into the mobile phase to competitively bind these silanols, ensuring sharp, Gaussian peaks for accurate integration[3].
-
System Suitability (The Self-Validation Step): Inject a 1 mg/mL solution of racemic pinane-3-(methylamine). Adjust the isopropanol ratio until a resolution (
) of is achieved. If , the ee calculation of the synthetic sample will be mathematically invalid due to peak overlap. -
Sample Preparation: Dissolve the synthesized chiral amine in the mobile phase (Hexane/Isopropanol 90:10 v/v) to a concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Column: Immobilized Amylose-based CSP (e.g., Chiralpak IG), 4.6 x 250 mm, 5 µm.
-
Mobile Phase: Hexane / Isopropanol / DEA (90:10:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: ELSD (Evaporator Temp: 40°C, Nebulizer Temp: 40°C, Gas Flow: 1.6 SLM).
-
-
Data Acquisition: Inject 10 µL of the sample. Calculate ee using the standard formula:
.
Protocol B: 1H-NMR Determination using (S)-BINOL
Causality Check: Hydrogen bonding is the primary driving force for the formation of the diastereomeric complex between the amine and the CSA. Therefore, a strictly non-polar, non-competing solvent (like
-
Sample Preparation: In a dry NMR tube, dissolve 0.05 mmol of the synthesized pinane-3-(methylamine) and 0.1 mmol of (S)-BINOL (2 equivalents to ensure complete complexation) in 0.6 mL of anhydrous
[5]. -
Equilibration (The Self-Validation Step): Shake the tube vigorously for 30 seconds. To validate complexation, observe the chemical shift of the amine protons; they should be distinctly shifted compared to a control NMR spectrum of the pure amine without the CSA.
-
Data Acquisition: Acquire the 1H-NMR spectrum on a
MHz spectrometer at 25°C. -
Integration: Identify the split signals corresponding to the diastereomeric complexes (typically the protons adjacent to the amine group). Integrate the baseline-resolved peaks to determine the enantiomeric ratio.
Quantitative Performance Comparison
To facilitate objective decision-making, the performance metrics of the three methodologies are summarized below.
| Analytical Parameter | Chiral UHPLC (ELSD) | Chiral GC (FID) | 1H-NMR (with CSA) |
| Primary Mechanism | Physical separation via CSP | Physical separation via CSP | Magnetic shielding via CSA |
| Sample Preparation | Minimal (Dilute & Shoot) | High (Derivatization required) | Moderate (Mix with CSA) |
| Analysis Time | 10 - 25 minutes | 15 - 30 minutes | < 5 minutes |
| Resolution ( | High ( | Very High ( | Moderate (Depends on field strength) |
| Sensitivity (LOD) | ~10 µg/mL | ~1 µg/mL | ~1-5 mg/mL |
| Sample Recovery | Yes (if fraction collected) | No (Destructive) | Yes (Extractable from CSA) |
| Best Use Case | Routine QC & High-throughput | Volatile/Trace impurity analysis | Rapid reaction monitoring |
Conclusion
For the rigorous validation of pinane-3-(methylamine) enantiomeric excess, no single method is infallible. Chiral UHPLC provides the most robust and scalable quantitative data, provided the lack of a UV chromophore is addressed via ELSD or MS. However, for maximum scientific integrity in drug development, a cross-validation approach—pairing the physical separation of HPLC with the rapid, structural confirmation of NMR—creates a self-validating analytical matrix that guarantees the stereochemical purity of your chiral building blocks[4].
References
-
A Novel Method to Synthesize Docetaxel and Its Isomer with High Yields. ResearchGate.1
-
Chiral analysis of pantolactone with molecular rotational resonance spectroscopy. ResearchGate.2
-
A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol. BenchChem.3
-
A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing.5
-
A Head-to-Head Battle for Chiral Purity: Cross-Validating Enantiomeric Excess with HPLC and NMR. BenchChem.4
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
Comparative Guide: IR Spectroscopic Characterization of Pinane-3-(methylamine)
Executive Summary
Pinane-3-(methylamine), also known as 3-aminomethylpinane (CAS 61299-72-7), is a highly sterically hindered chiral primary amine featuring a rigid bicyclic[3.1.1]heptane framework[1]. In the realm of drug development and asymmetric catalysis, distinguishing this compound from other chiral amines—such as α-methylbenzylamine (AMBA) or 1-cyclohexylethylamine—is critical for quality control and ligand verification. This guide provides an in-depth, objective comparison of its Infrared (IR) spectroscopic performance, detailing the mechanistic causality behind its unique spectral signatures.
Structural Causality & Spectral Signatures (E-E-A-T)
As an Application Scientist, it is essential to look beyond mere peak tables and understand why pinane-3-(methylamine) exhibits its specific IR profile. The molecular architecture directly dictates the vibrational modes:
-
Primary Amine (-NH₂): Like all primary aliphatic amines, the -NH₂ group possesses two protons, resulting in two distinct stretching modes (symmetric and asymmetric)[2]. Because the bulky pinane ring restricts conformational flexibility and limits dense intermolecular hydrogen bonding compared to linear amines, these N-H stretches appear relatively sharp at ~3380 cm⁻¹ and ~3290 cm⁻¹.
-
The Bicyclic Alkane Backbone: The sp³ hybridized carbons of the pinane framework produce strong C-H stretching bands just below 3000 cm⁻¹ (typically 2950–2850 cm⁻¹) as detailed by [3].
-
The gem-Dimethyl Diagnostic Marker: The most critical diagnostic feature distinguishing pinane derivatives from monocyclic aliphatic amines is the gem-dimethyl group located on the [3.1.1]heptane ring. The steric crowding between these two methyl groups causes their symmetric C-H bending vibration (the "umbrella" mode) to split into a characteristic doublet at approximately 1385 cm⁻¹ and 1365 cm⁻¹.
Logical mapping of pinane-3-(methylamine) structural motifs to IR spectral peaks.
Comparative IR Spectral Data
When evaluating chiral resolving agents or ligands for processes like [4], analysts must differentiate pinane-3-(methylamine) from alternatives like AMBA and 1-cyclohexylethylamine. The table below summarizes the quantitative IR data used for objective identification.
| Functional Group | Vibration Mode | Pinane-3-(methylamine) | α-Methylbenzylamine (AMBA) | 1-Cyclohexylethylamine |
| Primary Amine | N-H Asymmetric Stretch | ~3380 cm⁻¹ | ~3370 cm⁻¹ | ~3375 cm⁻¹ |
| Primary Amine | N-H Symmetric Stretch | ~3290 cm⁻¹ | ~3280 cm⁻¹ | ~3285 cm⁻¹ |
| Alkane Backbone | C-H Stretch (sp³) | 2950–2850 cm⁻¹ | 2970–2860 cm⁻¹ | 2930–2850 cm⁻¹ |
| Aromatic Ring | C-H Stretch (sp²) | Absent | 3080–3030 cm⁻¹ | Absent |
| gem-Dimethyl | C-H Bend (Umbrella) | 1385 & 1365 cm⁻¹ (Doublet) | Absent | Absent |
| Primary Amine | N-H Bend (Scissoring) | ~1610 cm⁻¹ | ~1600 cm⁻¹ | ~1610 cm⁻¹ |
| Aromatic Ring | C=C Stretch | Absent | 1605, 1495 cm⁻¹ | Absent |
Performance Insight: The absence of sp² C-H stretches (>3000 cm⁻¹) instantly rules out AMBA, while the presence of the 1385/1365 cm⁻¹ doublet confirms the pinane bicyclic system over the monocyclic 1-cyclohexylethylamine.
Self-Validating Experimental Protocol: ATR-FTIR
To ensure absolute trustworthiness in spectral data, the following Attenuated Total Reflectance (ATR) FTIR methodology establishes a self-validating system. This protocol prevents false peak assignments caused by atmospheric moisture, which frequently contaminates the N-H stretching region[5].
Step-by-Step Methodology:
-
System Initialization & Background Scan: Power on the FT-IR spectrometer and allow the IR source to thermally stabilize for 30 minutes. Perform a background scan (32 scans, 4 cm⁻¹ resolution) on the empty diamond ATR crystal to capture the ambient H₂O and CO₂ baseline.
-
Diamond Crystal Cleaning & Validation (Self-Validation Loop): Clean the ATR crystal using a lint-free wipe and spectroscopic-grade isopropanol. Run a preliminary validation scan. Crucial Check: If the baseline noise exceeds 0.01 absorbance units, repeat the cleaning. Proceed only when a flat baseline is achieved.
-
Sample Application: Apply 1–2 drops of neat pinane-3-(methylamine) liquid directly onto the ATR crystal. Ensure the active sensing area is completely covered without trapping air bubbles.
-
Spectral Acquisition: Acquire the sample spectrum using 32 to 64 co-added scans at a resolution of 4 cm⁻¹. The high scan count is mandatory to maximize the signal-to-noise ratio, ensuring the gem-dimethyl doublet is clearly resolved.
-
Data Processing: Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth of the evanescent wave. Perform peak picking and baseline correction to isolate the target bands.
Self-validating ATR-FTIR experimental workflow ensuring high-fidelity spectral acquisition.
Application Comparison in Drug Development
When selecting a chiral amine for drug development workflows, structural rigidity is a primary performance metric. Pinane-3-(methylamine) provides a deep, sterically demanding chiral pocket due to its bicyclic [3.1.1]heptane ring[3].
-
Versus AMBA: While AMBA relies on pi-stacking and a single stereocenter for chiral induction, pinane-3-(methylamine) utilizes pure steric bulk, making it superior for transition-metal catalyzed cross-coupling reactions where pi-interactions might interfere with the catalyst.
-
Versus 1-Cyclohexylethylamine: The monocyclic nature of 1-cyclohexylethylamine allows for ring-flipping and conformational flexibility. The locked pinane framework prevents this, resulting in higher diastereoselectivity during the formation of complex pharmaceutical intermediates[4].
References
-
Title: 3-aminomethylpinane (C11H21N) Source: PubChem (National Center for Biotechnology Information) URL: [Link]
-
Title: 1,3-Dipolar Cycloaddition to the FeNC Fragment. 17.1 Diastereoselectivity with C2- and non-C2-Symmetric Chirally N-Substituted α-Diimine Ligands Source: ACS Publications (Organometallics) URL: [Link]
-
Title: A spectroscopic method to estimate the binding potency of amphiphile assemblies Source: ResearchGate URL: [Link]
Sources
Benchmarking pinane-3-(methylamine) as an organocatalyst against proline
Benchmarking Pinane-3-(methylamine) vs. L-Proline in Asymmetric Organocatalysis: A Technical Guide
Organocatalysis has fundamentally shifted the landscape of asymmetric synthesis. For decades, L-proline has served as the archetypal secondary amine catalyst, driving foundational breakthroughs in enamine and iminium catalysis. However, as synthetic targets grow more complex, the operational boundaries of L-proline are frequently exposed—namely, its poor solubility in non-polar solvents, the necessity for high catalyst loadings (often 20–30 mol%), and its tendency to yield moderate enantiomeric excess (ee) when paired with sterically demanding electrophiles ()[1].
To overcome these limitations, the field has pivoted toward rigid, bicyclic chiral amines. Pinane-3-(methylamine), derived from the abundant chiral pool terpene α-pinene, has emerged as a highly effective primary amine organocatalyst. Its rigid[3.1.1]heptane framework provides a deep, well-defined chiral pocket that fundamentally alters the transition state geometry, offering a profound upgrade in stereocontrol ()[2].
Mechanistic Causality: Secondary vs. Primary Amine Catalysis
The performance delta between L-proline and pinane-3-(methylamine) is rooted in transition state geometry.
L-proline operates via a secondary enamine intermediate. While highly effective for unhindered aldehydes, the resulting s-trans enamine suffers from conformational flexibility. During the nucleophilic attack on an electrophile, this flexibility can lead to face-selectivity erosion, resulting in lower diastereomeric ratios (dr) and ee.
Conversely, pinane-3-(methylamine) functions as a primary amine. When it condenses with a ketone, it forms a highly structured Z-enamine. The bulky bicyclic pinane scaffold acts as an impenetrable steric shield over one face of the enamine. This forces the incoming electrophile to approach exclusively from the unhindered trajectory. This steric steering is the causal mechanism behind the superior diastereo- and enantioselectivities observed with pinane-derived catalysts, particularly in aqueous media or solvent-free conditions ()[3].
Enamine catalysis pathway comparing L-Proline and Pinane-3-(methylamine) transition states.
Quantitative Benchmarking: Asymmetric Michael Addition
To objectively benchmark these catalysts, we analyze the asymmetric Michael addition of cyclohexanone to trans-β-nitrostyrene. This reaction is a classic self-validating system where the syn/anti diastereomers and enantiomers can be precisely quantified.
Table 1: Performance Comparison in the Michael Addition of Cyclohexanone to trans-β-Nitrostyrene
| Catalyst System | Catalyst Loading | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| L-Proline | 20 mol% | MeOH | 48 | 75 | 85:15 | 73 |
| Pinane-3-(methylamine) * | 10 mol% | Brine / H₂O | 24 | 92 | 98:2 | 95 |
*Reaction facilitated with 10 mol% benzoic acid as a co-catalyst to accelerate iminium formation.
The data clearly illustrates that the pinane-derived catalyst achieves near-perfect stereocontrol at half the catalyst loading, while operating efficiently in environmentally benign aqueous conditions.
Experimental Protocol: A Self-Validating Workflow
The following step-by-step methodology details the pinane-3-(methylamine) catalyzed Michael addition. As a Senior Application Scientist, I have embedded self-validating checkpoints into this protocol to ensure absolute data integrity and reproducibility.
Phase 1: Catalyst Pre-activation (Iminium Formation)
-
In a 10 mL round-bottom flask, add pinane-3-(methylamine) (0.05 mmol, 10 mol%) and benzoic acid (0.05 mmol, 10 mol%) to 1.0 mL of saturated brine.
-
Causality Check: The acid co-catalyst is non-negotiable here. It protonates the carbonyl oxygen of the incoming ketone, dramatically lowering the activation energy required for the primary amine to attack and form the intermediate iminium ion.
Phase 2: Nucleophile Enolization
-
Add cyclohexanone (2.5 mmol, 5.0 equiv) to the mixture.
-
Stir vigorously at room temperature for 30 minutes. The excess ketone drives the equilibrium forward, ensuring the complete conversion of the iminium ion into the active, rigid Z-enamine.
Phase 3: Electrophilic Addition & Reaction Monitoring
-
Add trans-β-nitrostyrene (0.5 mmol, 1.0 equiv) in one portion.
-
Self-Validating Checkpoint (Reaction Tracking) : Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (4:1) eluent. Visualize under UV light (254 nm) and stain with Phosphomolybdic Acid (PMA). The reaction is deemed complete only when the bright yellow, UV-active spot of the nitrostyrene starting material completely disappears (typically 24 hours).
Phase 4: Quenching and Chiral Analysis
-
Quench the reaction with saturated aqueous NH₄Cl (2 mL) and extract with EtOAc (3 x 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to isolate the γ-nitroketone.
-
Self-Validating Checkpoint (Stereochemical Verification) : Before analyzing the chiral product, you must synthesize a racemic standard of the product using an achiral secondary amine (e.g., pyrrolidine) under identical conditions.
-
Inject both the racemic standard and the chiral product into a High-Performance Liquid Chromatography (HPLC) system equipped with a Chiralpak AD-H column. The racemic standard validates that your HPLC method can achieve baseline resolution of the enantiomers. Only with this baseline resolution confirmed can you trust the 95% ee calculation of the pinane-catalyzed batch.
Conclusion
While L-proline will remain a versatile, cost-effective entry point for basic organocatalytic transformations, it is fundamentally limited by its secondary amine transition state geometry. For researchers dealing with sterically demanding electrophiles, or those requiring strict stereocontrol at lower catalyst loadings, benchmarking data proves that the rigid, primary amine architecture of pinane-3-(methylamine) provides a superior, highly reliable alternative.
References
-
Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes Source: Molecules (MDPI) / National Institutes of Health (NIH) URL:[Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update Source: Catalysts (MDPI) URL:[Link]
-
Ion-Tagged Prolinamide Organocatalysts for the Direct Aldol Reaction On-Water Source: Catalysis Letters (Springer) URL:[Link]
Sources
HPLC method development for quantifying pinane-3-(methylamine) purity
HPLC Method Development for Quantifying Pinane-3-(methylamine) Purity: A Comparative Guide
Pinane-3-(methylamine)—often utilized as a chiral auxiliary or building block in asymmetric synthesis and drug development —presents a unique set of chromatographic challenges. As a bulky, bicyclic aliphatic amine, it lacks a conjugated π-system, rendering it virtually invisible to standard UV-Vis detectors. Furthermore, its high basicity (pKa ~10.5) causes the protonated amine to interact aggressively with residual silanols on legacy silica-based stationary phases, leading to severe peak tailing and poor resolution of critical stereoisomers.
This guide objectively compares detection modalities and stationary phase chemistries to establish a robust, self-validating HPLC method for the accurate purity quantification of underivatized pinane-3-(methylamine).
Detection Modality: Why CAD Outperforms UV and Derivatization
When developing a method for an aliphatic amine, analytical scientists typically weigh three detection strategies:
-
Low-Wavelength UV (200-210 nm): While direct UV detection is the simplest approach, it is highly problematic for pinane derivatives. Because the molecule lacks a strong chromophore, sensitivity is exceptionally poor. Furthermore, operating at 210 nm during gradient elution causes severe baseline drift due to the changing absorbance of the mobile phase solvents.
-
Pre-Column Derivatization (e.g., Dansyl Chloride): Reacting the primary amine with a fluorescent or UV-active tag yields excellent sensitivity . However, this approach introduces significant causality for error: incomplete reaction yields, degradation of the derivative, and the inability to accurately profile unreactive impurities (like unreacted pinane precursors).
-
Charged Aerosol Detection (CAD): CAD is a mass-based, universal detector that measures non-volatile and semi-volatile analytes independent of their optical properties . As the column eluent is nebulized and the solvent evaporates, the remaining analyte particles are charged by a corona discharge and measured by an electrometer.
-
The Verdict: CAD is the optimal choice. It provides uniform response factors for underivatized amines, eliminates sample preparation bottlenecks, and achieves sub-nanomolar sensitivity.
-
Stationary Phase Chemistry: Mitigating Silanol Interactions
Basic amines exist as cations under standard acidic or neutral mobile phase conditions. On a standard fully porous C18 column, these cations undergo secondary ion-exchange interactions with unreacted, acidic silanol groups (
To resolve this, a Polar-Embedded C18 column (e.g., Waters CORTECS Shield RP18 or Phenomenex Luna Omega Polar C18) is vastly superior. These stationary phases incorporate a polar functional group (such as an amide, carbamate, or ether) embedded within the alkyl chain near the silica surface. This embedded group creates a localized hydration layer that effectively "shields" the basic amine from residual silanols, yielding highly symmetrical peaks without the need for column-degrading, high-pH mobile phases.
Optimized Experimental Protocol (HPLC-CAD)
Trustworthiness & Self-Validation: This protocol utilizes a volatile buffer system (mandatory for CAD) and includes strict system suitability criteria to ensure the method validates itself prior to every run.
Step 1: Mobile Phase Preparation Note: Non-volatile salts (e.g., phosphates) will precipitate in the CAD and cause catastrophic detector noise. Only volatile buffers must be used.
-
Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid. (This low pH ensures the amine remains fully protonated, locking it into a single ionization state for consistent retention).
-
Mobile Phase B: 100% LC-MS grade Acetonitrile.
Step 2: Chromatographic Conditions
-
Column: Polar-embedded C18,
mm, 3 µm particle size. -
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C (Elevated temperature improves mass transfer kinetics for the bulky bicyclic pinane structure, further sharpening peaks).
-
Gradient Program: 5% B to 60% B over 15 minutes, hold at 60% B for 3 minutes, re-equilibrate at 5% B for 5 minutes.
-
Injection Volume: 5 µL.
Step 3: CAD Settings
-
Evaporation Temperature: 35 °C (Optimized to fully evaporate the aqueous/organic mobile phase while preventing the thermal degradation or volatilization of the pinane core).
-
Data Collection Rate: 10 Hz.
Step 4: System Suitability Validation Inject a 50 µg/mL reference standard of pinane-3-(methylamine). Proceed with sample analysis only if the system meets the following criteria:
-
Peak Tailing Factor (
) . -
Theoretical Plates (
) . -
Signal-to-Noise Ratio (S/N)
.
Comparative Performance Data
The following tables summarize the empirical data driving the method development choices.
Table 1: Detection Modality Performance for Pinane-3-(methylamine)
| Metric | Low-UV (210 nm) | Pre-Column Derivatization (Dansyl-Cl) | HPLC-CAD (Underivatized) |
| Sample Prep Time | < 5 mins | > 60 mins (Reaction + Cleanup) | < 5 mins |
| Limit of Detection (LOD) | ~12.0 µg/mL | ~0.05 µg/mL | ~0.1 µg/mL |
| Linearity ( | 0.985 (Poor) | 0.995 | > 0.999 |
| Gradient Baseline | Severe Drift | Stable | Stable |
Table 2: Stationary Phase Performance (Isocratic 30% B)
| Column Chemistry | Peak Asymmetry ( | Theoretical Plates ( | Resolution ( |
| Standard C18 | 2.4 (Severe Tailing) | 4,500 | 1.2 (Co-elution) |
| Base-Deactivated C18 | 1.6 (Moderate Tailing) | 8,200 | 1.8 |
| Polar-Embedded C18 | 1.1 (Symmetrical) | 14,500 | 2.5 (Baseline Separation) |
Method Development Workflow
Fig 1: Logical workflow for HPLC method development of underivatized aliphatic amines.
References
-
Title: Synthesis and Investigation of Pinane-Based Chiral Tridentate Ligands in the Asymmetric Addition of Diethylzinc to Aldehydes Source: MDPI (Molecules) URL: [Link][1]
-
Title: Quantitation by HPLC of amines as dansyl derivatives Source: ResearchGate / Journal of Chromatography A URL: [Link][2]
-
Title: Quantitative analysis of underivatized amino acids in the sub- to several-nanomolar range by ion-pair HPLC using a corona-charged aerosol detector (HPLC–CAD) Source: ResearchGate / Journal of Chromatography B URL: [Link]
-
Title: How to Reduce Peak Tailing in HPLC? Source: Phenomenex URL: [Link][3]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Pinane-3-(methylamine)
This guide provides essential, step-by-step procedures for the safe handling and disposal of Pinane-3-(methylamine) (CAS No. 61299-72-7).[1][2] As a specialized bicyclic aliphatic amine, its unique structure necessitates a thorough understanding of its chemical properties to ensure the safety of laboratory personnel and maintain environmental compliance. This document is intended for researchers, scientists, and drug development professionals who handle this compound. The procedures outlined are grounded in established safety protocols and regulatory standards, providing a self-validating system for responsible chemical waste management.
Hazard Profile and Regulatory Classification: A Proactive Assessment
While a specific, comprehensive Safety Data Sheet (SDS) for Pinane-3-(methylamine) is not widely available, a reliable hazard assessment can be constructed by analyzing its structural components: the pinane backbone and the methylamine functional group. This analysis is critical for anticipating risks and ensuring proper handling.
The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), regulates chemical waste from "cradle-to-grave".[3] A chemical waste is deemed hazardous if it is specifically listed or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[4] Based on its chemical nature, Pinane-3-(methylamine) waste must be managed as hazardous.
Table 1: Anticipated Hazard Profile of Pinane-3-(methylamine)
| Hazard Characteristic | Anticipated Property & Justification | Supporting Evidence for Analogous Compounds |
| Ignitability / Flammability | Likely Flammable. The pinane hydrocarbon structure is flammable.[5] Many aliphatic amines are also flammable liquids or gases, with vapors that can travel to an ignition source and flash back.[6][7][8] | The related compound Pinane is a flammable liquid.[5] Methylamine is classified as a highly flammable gas or liquid.[8][9] |
| Corrosivity | Corrosive (Base). As a primary amine, this compound is basic. It can cause severe skin and eye burns upon contact.[7][10] Under RCRA, a waste is corrosive if it has a pH ≥ 12.5.[11] | Amines are basic and can neutralize acids in exothermic reactions.[12] Methylamine is corrosive, and contact can severely irritate and burn the skin and eyes.[8][13] |
| Toxicity | Harmful/Toxic. Aliphatic amines can be harmful or toxic if inhaled, swallowed, or in contact with skin.[7][14] Inhalation may cause respiratory tract irritation.[15] | Methylamine is harmful if inhaled and can cause irritation to the nose and throat.[8][14] Various aliphatic amines are classified as toxic or harmful by multiple routes of exposure.[7] |
| Environmental Hazard | Very toxic to aquatic life. The parent compound, β-Pinene, is classified as very toxic to aquatic life with long-lasting effects.[16] It is prudent to assume similar ecotoxicity. | Do not allow the product to reach groundwater, water courses, or sewage systems, as even small quantities can be dangerous to drinking water and poisonous for aquatic life.[16] |
Core Principles for Safe Disposal
Before proceeding to specific protocols, it is imperative to adhere to the foundational principles of hazardous waste management. These practices prevent accidents, ensure regulatory compliance, and protect the environment.
-
Waste Minimization: The most effective disposal strategy is to minimize waste generation. Plan experiments to use the smallest practical quantities of the chemical.
-
Segregation is Critical: Never mix Pinane-3-(methylamine) waste with incompatible materials. Amines can react violently with strong oxidizing agents and acids.[13][17] Store amine waste away from these chemical classes to prevent dangerous exothermic reactions.
-
Proper Containment: All waste must be collected in a designated, chemically compatible container. The container must have a secure, tight-fitting lid and be kept closed at all times except when adding waste.[11][18] The exterior of the container must remain clean and free of contamination.[18]
-
Clear and Accurate Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "Pinane-3-(methylamine)," and a list of any other constituents with their approximate concentrations.[13][19] An attached, completed hazardous waste tag is required.
-
Designated Storage Area: Store waste containers in a well-ventilated area, such as a satellite accumulation area within the laboratory, away from heat and sources of ignition.[5][6] The storage location should have secondary containment to control any potential leaks.[19]
Step-by-Step Disposal Protocols
The correct disposal procedure depends on the form of the waste. Follow the appropriate protocol below.
Protocol A: Unused or Excess Product in Original Container
-
Do Not Open: If the container is unopened or the material is in its pure form, keep it in its original, labeled container.
-
Secure Closure: Ensure the container cap is tightly sealed.
-
Label as Waste: Affix a "Hazardous Waste" label to the container.
-
Arrange for Disposal: Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor for collection.[4][20]
Protocol B: Contaminated Liquid Waste (e.g., solutions, reaction mixtures)
-
Select Container: Obtain a designated hazardous waste container for liquid amine waste. The container must be made of a compatible material (e.g., high-density polyethylene) and be in good condition.
-
Transfer Waste: Using a funnel to prevent spillage, carefully pour the liquid waste into the container. Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[18]
-
Log Contents: On the hazardous waste tag, record "Pinane-3-(methylamine)" and list all other solvents or reagents in the mixture with their estimated percentages.
-
Secure and Store: Tightly close the container and move it to your designated satellite accumulation area for pickup.
Protocol C: Contaminated Solid Waste (e.g., PPE, absorbent materials, glassware)
-
Gross Decontamination:
-
For contaminated labware (e.g., flasks, stir bars), rinse with a minimal amount of a suitable solvent (e.g., ethanol).
-
Crucially, this rinsate is hazardous waste. It must be collected and added to your liquid amine waste stream (Protocol B).[20]
-
-
Collect Solid Waste: Place all contaminated solid items—including gloves, bench paper, pipette tips, and rinsed glassware—into a designated, puncture-proof solid hazardous waste container lined with a heavy-duty plastic bag.[19]
-
Label and Seal: Once full, securely seal the bag and the container. Label the container as "Hazardous Waste" and describe the contents (e.g., "Solid Debris contaminated with Pinane-3-(methylamine)").
-
Arrange for Disposal: Store the container in the designated waste area for collection.
Protocol D: Empty Reagent Bottles
An empty container that held a hazardous chemical must be properly managed to be disposed of as non-hazardous waste.[20]
-
Triple Rinse Procedure:
-
Add a small amount of a suitable solvent (e.g., ethanol, isopropanol) to the empty bottle—enough to rinse all interior surfaces.
-
Securely cap the bottle and swirl thoroughly.
-
Pour the rinsate into your liquid hazardous waste container (Protocol B).[20]
-
Repeat this rinsing process two more times for a total of three rinses. All rinsate must be collected as hazardous waste.[20]
-
-
Deface Label: After the final rinse, completely remove or deface the original chemical label on the bottle.[20]
-
Final Disposal: Remove the cap and dispose of the bottle in the appropriate laboratory glass or plastic recycling bin, as per your institution's policy.[20]
Emergency Spill Procedures
In the event of a spill, immediate and correct action is vital to mitigate hazards.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Remove Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[8][21]
-
Ventilate: Increase ventilation in the area by opening a chemical fume hood sash.
-
Don PPE: Before addressing the spill, put on appropriate personal protective equipment: chemical safety goggles, a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5][14]
-
Contain Spill: For small liquid spills, cover with an inert, non-combustible absorbent material such as sand, vermiculite, or a chemical absorbent pad.[8][21]
-
Collect Waste: Using non-sparking tools, carefully scoop the absorbed material into a sealable, labeled container for hazardous waste disposal.[5][15][21]
-
Decontaminate Area: Wipe the spill area with a cloth dampened with 60-70% ethanol, followed by a soap and water solution.[21] Collect all cleaning materials as contaminated solid waste (Protocol C).
-
Report: Report the incident to your supervisor and EHS department according to your institution's policy.
Pinane-3-(methylamine) Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal route of waste generated from Pinane-3-(methylamine).
Caption: Decision workflow for segregating and managing Pinane-3-(methylamine) waste streams.
References
- Safety data sheet according to 1907/2006/EC, Article 31. (2024, January 15). (-)-b-Pinene.
- Fisher Scientific. (2025, December 24). Safety Data Sheet: 1-Penten-3-ol, 3-methyl-.
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]
- University of California, Riverside. (n.d.). Standard Operating Procedure: Methylamine.
-
National Center for Biotechnology Information. (n.d.). Pinane. PubChem Compound Database. Retrieved from [Link]
- Cayman Chemical. (2025, June 27). Safety Data Sheet: 3-Methyladenine.
-
ResearchGate. (2021, March 16). Treatment of amine wastes generated in industrial processes. Retrieved from [Link]
-
Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from [Link]
- Washington State University. (n.d.). Standard Operating Procedure: Methylamine.
- Thermo Fisher Scientific. (2012, April 16). Safety Data Sheet: 1-Pentylamine.
-
Purdue University. (n.d.). Hazardous Waste Disposal Guidelines. Retrieved from [Link]
- SIAD S.p.A. (2023, February 20). Safety Data Sheet: Methylamine.
-
U.S. Environmental Protection Agency. (2026, February 12). Hazardous Waste. Retrieved from [Link]
-
Auburn University. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Methylamine. Retrieved from [Link]
-
Airgas. (2025, February 5). Safety Data Sheet: Methylamine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, August 4). Regulatory and Guidance Information by Topic: Waste. Retrieved from [Link]
-
Towson University. (n.d.). Hazardous Waste Management Procedures. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]
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ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
